(+)-alpha-Santalene

Catalog No.
S647616
CAS No.
M.F
C15H24
M. Wt
204.35 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-alpha-Santalene

Product Name

(+)-alpha-Santalene

IUPAC Name

(2R,6S,7R)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m1/s1

InChI Key

KWFJIXPIFLVMPM-PEGGXJLSSA-N

Canonical SMILES

CC(=CCCC1(C2CC3C1(C3C2)C)C)C

Isomeric SMILES

CC(=CCC[C@@]1(C2C[C@H]3C1([C@H]3C2)C)C)C

(+)-alpha-santalene is a sesquiterpene consisting of a tricyclo[2.2.1.0(2,6)]heptane skeleton substituted by methyl groups at positions 1 and 7 and by a 4-methylpent-3-en-1-yl group at position 7 (the 1S,2R,4S,6R,7R diastereoisomer). It is a sesquiterpene and a bridged compound.

natural sources of alpha-santalene Santalum album

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Metabolic Engineering

In Santalum album, α-santalene is synthesized in the heartwood via the mevalonate (MVA) pathway. The key biosynthetic steps are:

  • Formation of Universal Precursors: The MVA pathway produces Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) [1] [2].
  • Sesquiterpene Backbone Creation: Farnesyl diphosphate synthase (FPS) condenses IPP and DMAPP to form Farnesyl diphosphate (FPP) [2].
  • Cyclization to α-Santalene: The enzyme santalene synthase (SaSSy) cyclizes FPP to produce a mixture of sesquiterpenes, with α-santalene as a major product [3] [2].
  • Oxidation to α-Santalol: A specific cytochrome P450 monooxygenase (CYP736A167) then oxidizes α-santalene to form α-santalol [3] [2].

G start Acetyl-CoA m1 Mevalonate (MVA) Pathway start->m1 m2 IPP / DMAPP m1->m2 m3 Farnesyl Diphosphate (FPP) m2->m3    e1 m4 α-Santalene m3->m4    e2 m5 α-Santalol m4->m5    e3 e1 FPS Enzyme e2 Santalene Synthase (SaSSy) e3 Cytochrome P450 (CYP736A167)

Biosynthetic pathway of α-santalol in Santalum album.

Biotechnological Production: Due to the overexploitation and long growth cycles of sandalwood trees, synthetic biology in microbial hosts like Saccharomyces cerevisiae (yeast) is a promising alternative [4] [3] [2]. Key strategies include:

  • Heterologous Pathway Expression: Introducing genes for santalene synthase and P450 enzymes into yeast [2].
  • Host Engineering: Optimizing the mevalonate pathway, enhancing acetyl-CoA supply, and knocking out genes that compete for the FPP precursor [3].
  • Enzyme Engineering: Rational design of santalene synthase to optimize the ratio of sesquiterpene products to match the profile of natural sandalwood oil [3].

Pharmacological Properties and Experimental Evidence

α-Santalol has demonstrated promising pharmacological activities in preclinical studies, with a strong focus on cancer.

Pharmacological Activity Reported Mechanisms of Action (in vitro/in vivo)

| Anticancer / Chemopreventive | - Induces apoptosis (programmed cell death) [5] [6].

  • Arrests the cell cycle at the G2/M phase [5].
  • Inhibits pathways like Wnt/β-catenin, blocking cancer cell migration [1] [4].
  • Acts as a chemopreventive agent in models of skin cancer [6]. | | Antioxidant | - Scavenges free radicals (DPPH, ABTS) and enhances activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) [1] [4]. | | Anti-inflammatory | - Exerts inhibitory actions on inflammatory mediators like prostaglandin E2 (PGE2) and IL-1β [1]. | | Antimicrobial | - Shows antibacterial activity against pathogens like Staphylococcus aureus and antifungal effects against Candida albicans [1] [6]. | | Anxiolytic & Sedative | - When inhaled, shows calming effects by influencing neurotransmitter systems (e.g., GABA) and can decrease waking time, increasing non-REM sleep [4] [6]. |

Extraction and Analytical Methods

  • Extraction: Steam distillation of chipped heartwood is the primary commercial method [6]. Other techniques include solvent extraction, hydro-distillation, and supercritical fluid extraction (SC-CO2), which can influence yield and composition [4] [7].
  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for determining the composition and purity of sandalwood oil and isolated α-santalol [6]. Isolation of pure α-santalol from the oil can be achieved using chromatographic techniques like column chromatography [6].

References

farnesyl diphosphate FPP to alpha-santalene conversion

Author: Smolecule Technical Support Team. Date: February 2026

The Core Enzymatic Conversion

The conversion of FPP to α-santalene is catalyzed by the enzyme α-santalene synthase, which is a type of sesquiterpene synthase [1]. This enzyme cyclizes the linear, 15-carbon substrate farnesyl diphosphate (FPP) to form the tricyclic sesquiterpene hydrocarbon, α-santalene [2].

Several santalene synthases have been characterized, and they differ in their specificity and the profile of sesquiterpenes they produce. The table below compares key enzymes used in metabolic engineering.

Enzyme Name Source Organism Substrate Major Product(s) & Notes
SanSyn Clausena lansium [2] (E,E)-FPP [2] Product-specific: α-santalene is the predominant product [3] [4].
SaSSy Santalum album [3] (E,E)-FPP [2] Product-promiscuous: Produces a mixture of α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene [3] [4].
SanSynF441V Engineered mutant [3] (E,E)-FPP [3] Engineered profile: Produces a controlled mixture of 57.2% α-santalene and 28.6% β-santalene, matching the desired sandalwood oil standard [3] [4].

The catalytic mechanism involves the initial ionization of FPP, followed by cyclization and rearrangement of carbocation intermediates. The diagram below illustrates the key steps from FPP to α-santalene.

fpp_to_santalene FPP Farnesyl Diphosphate (FPP) Intermediate1 Bisabolyl Cation (Intermediate A) FPP->Intermediate1 1,6-ring closure Intermediate2 Non-classical Carbocation (Intermediate B) Intermediate1->Intermediate2 7,2(3)-cyclization Intermediate3 Carbocation after Alkyl Transfer (Intermediate C) Intermediate2->Intermediate3 Alkyl transfer Bergamotene exo-α-Bergamotene Intermediate2->Bergamotene Deprotonation AlphaSantalene α-Santalene Intermediate3->AlphaSantalene Deprotonation (via T298 in SanSyn) BetaSantalene β-Santalene Intermediate3->BetaSantalene Deprotonation

For high-quality sandalwood oil production, the ratio of sesquiterpene products is critical. Research has successfully engineered the enzyme SanSyn by mutating a key residue (F441) to valine. This SanSynF441V mutant relaxes the conformational restrictions in the active site, allowing the production of a more desirable mixture of α-santalene and β-santalene, which is a better starting point for producing commercially standard sandalwood oil [3] [4].

Engineering Microbial Cell Factories

Most production of α-santalene now uses engineered yeast (Saccharomyces cerevisiae) as a microbial cell factory. The overall strategy involves introducing a santalene synthase gene and extensively re-engineering the host's metabolism to maximize carbon flux toward FPP and α-santalene.

engineering_strategies cluster_key Key to Engineering Modifications Overexpress ↑ Overexpression Downregulate ↓ Downregulation Knockout X Knockout EnzymeEng Enzyme Engineering AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway  AACT, HMGS, HMGR AcetylCoA->MVA_Pathway ↑ tHMG1 FPP Farnesyl Diphosphate (FPP) MVA_Pathway->FPP  ERG20 (FPPS) MVA_Pathway->FPP ↑ ERG20, IDI1 AlphaSantalene α-Santalene FPP->AlphaSantalene  SanSyn FPP->AlphaSantalene SanSynF441V Sterols Sterols (Competing Pathway) FPP->Sterols  ERG9 (SQS) FPP->Sterols ↓ ERG9 Farnesol Farnesol (Side Reaction) FPP->Farnesol  LPP1, DPP1 FPP->Farnesol X LPP1, DPP1

The metabolic engineering strategies shown in the diagram are implemented through specific genetic modifications:

  • Enhancing Precursor Supply: Overexpression of a truncated, constitutively active form of HMG1 (tHMG1), a key rate-limiting enzyme in the mevalonate pathway, helps to increase flux [5]. Overexpression of ERG20 (FPP synthase) and IDI1 (IPP isomerase) also boosts the pool of FPP [6].
  • Redirecting Flux at the FPP Branch Point: The native yeast metabolism diverts FPP to sterols (e.g., ergosterol) via the enzyme squalene synthase, encoded by ERG9. Replacing the native ERG9 promoter with a weaker one reduces this competition and makes more FPP available for α-santalene synthesis [5] [6].
  • Preventing Wasteful Side Reactions: Yeast enzymes encoded by LPP1 and DPP1 dephosphorylate FPP to farnesol. Knocking out these genes minimizes this loss and increases FPP availability for the santalene synthase [5] [6].
  • Spatial Engineering and Cofactor Balancing: Recent advanced strategies involve rationally re-wiring enzyme localizations, such as engineering cytosolic versions of enzymes like ERG10 and HMG1 to improve substrate channeling [6]. Other approaches include modifying the ammonium assimilation pathway (e.g., deleting GDH1 and overexpressing GDH2) to adjust the NADPH/NADH balance, which is beneficial for sesquiterpene production [5].

Quantitative Production Data

The following table summarizes the reported titers of α-santalene and related sesquiterpenes from various engineered microbial platforms, demonstrating the progress in the field.

Host Organism Key Engineering Strategies Product Titer / Productivity Citation
S. cerevisiae Combined precursor & co-factor engineering; Continuous cultivation α-Santalene 0.036 Cmmol (g biomass)⁻¹ h⁻¹ [5]
S. cerevisiae Spatial rewiring, multi-copy integration, LPP1/DPP1 knockout, ERG9 downregulation α-Santalene 132-fold increase over baseline (Industrial scale) [6]
S. cerevisiae (SZ24 strain) SanSynF441V mutant, MVA pathway optimization, acetyl-CoA synthesis, ROX1 deletion Santalenes & Santalols 704.2 mg/L (total) [3] [4]
S. cerevisiae General summary of early metabolic engineering efforts α-Santalene 91.96 mg/L [2]

Key Experimental Protocols

For researchers aiming to replicate or build upon these results, here are detailed methodologies for critical parts of the workflow.

  • Strain Engineering and Genomic Integration

    • Plasmids and Gene Expression: Santalene synthase genes (e.g., SanSyn or SanSynF441V) and additional copies of tHMG1 are often expressed on multicopy plasmids or integrated into the genome using strong, constitutive promoters like PGK1 or TEF1 [5] [3].
    • Gene Deletion/Knockout: Genes such as LPP1 and DPP1 are completely knocked out using standard homologous recombination techniques to prevent FPP dephosphorylation [5].
    • Promoter Replacement: The native promoter of the ERG9 gene is replaced with a weaker or regulated promoter (e.g., the glucose-sensing PHXT1) to downregulate squalene synthase and reduce flux toward sterols [5] [6].
  • Fermentation and Product Analysis

    • Two-Phase Continuous Cultivation: A high-productivity process involves running glucose-limited chemostat cultures with a two-phase partitioning system. An organic overlay (e.g., dioctyl phthalate) is added to the bioreactor to continuously extract α-santalene from the aqueous culture broth, reducing product inhibition and toxicity [5].
    • Analytical Chemistry - GC-MS: The production of α-santalene is quantified using Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the separation and definitive identification of α-santalene based on its retention time and mass spectrum, and can also analyze the full profile of sesquiterpenes produced [3].

References

Discovery and Initial Characterization of SaSSy

Author: Smolecule Technical Support Team. Date: February 2026

The discovery of santalene synthase (SaSSy) was a key step in understanding the biosynthesis of sandalwood fragrance. The enzyme was identified and cloned from multiple Santalum species [1].

  • Source Organisms: The SaSSy orthologs were characterized from three sandalwood species: Santalum album (SaSSy), Santalum austrocaledonicum (SauSSy), and Santalum spicatum (SspiSSy) [1].
  • Enzyme Function: These enzymes are sesquiterpene synthases that catalyze the conversion of the linear precursor (E,E)-farnesyl diphosphate (E,E-FPP) into a mixture of cyclic sesquiterpenes. The primary products are α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene [1] [2].
  • Catalytic Promiscuity: Recombinant SaSSy from S. album also demonstrated remarkable versatility by accepting (Z,Z)-farnesyl diphosphate (Z,Z-FPP) as a substrate, producing a different product profile that included α-endo-bergamotene and (Z)-β-farnesene [1] [2].
  • Phylogenetic Classification: Santalene synthases, along with bisabolene/bisabolol synthases from these species, belong to the TPS-b subfamily, which is typically associated with angiosperm monoterpene synthases [1].

Quantitative Profile of Santalene Synthases

The table below summarizes the key characteristics of various santalene synthases, including their substrates and products [2].

Gene Name Species GenBank ID Substrate Product Profile
SaSSy Santalum album HQ343276 (E,E)-FPP α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene
(Z,Z)-FPP α-santalene, β-santalene, epi-β-santalene, endo-α-bergamotene, (Z)-β-farnesene
SauSSy Santalum austrocaledonicum HQ343277 (E,E)-FPP α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene
SspiSSy Santalum spicatum HQ343278 (E,E)-FPP α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene
SanSyn Clausena lansium HQ452480 (E,E)-FPP α-santalene (predominant), exo-α-bergamotene (trace)
SBS Solanum habrochaites FJ194970 (Z,Z)-FPP α-santalene, epi-β-santalene, endo-α-bergamotene, exo-α-bergamotene, endo-β-bergamotene

Detailed Experimental Protocols

Here are the methodologies used for key experiments in the functional characterization and engineering of SaSSy.

Gene Cloning and Functional Characterization [1]
  • RNA Source: Total RNA was isolated from the roots, stems, and leaves of sandalwood seedlings.
  • cDNA Synthesis: First-strand cDNA was synthesized from the purified mRNA.
  • Gene Cloning: Full-length santalene synthase cDNAs (e.g., SaSSy, SauSSy, SspiSSy) were amplified via PCR and cloned into an appropriate expression vector (e.g., pEXP5-CT/TOPO).
  • Heterologous Expression: The recombinant plasmids were expressed in E. coli BL21-CodonPlus(DE3)-RIPL cells. Protein production was induced with Isopropyl β-d-1-thiogalactopyranoside (IPTG).
  • Enzyme Assay: The recombinant enzymes were incubated with substrates (E,E)-FPP or (Z,Z)-FPP in a suitable buffer. The reaction products were extracted with organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
QM/MM Simulations to Elucidate Catalytic Mechanism [3]
  • Protein Structure Modeling: As the holo-structure of SaSSy was unavailable, its 3D model was predicted using AlphaFold2.
  • System Preparation: The enzyme-substrate complex was built and embedded in a solvent box. The system was energy-minimized and equilibrated using classical molecular dynamics (MD).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) Calculation: The catalytic mechanism was explored using QM/MM simulations. The QM region included the carbocation intermediates and key amino acid side chains, treated with a density functional theory (DFT) method. The MM region included the rest of the protein and solvent, treated with a molecular mechanics force field.
  • Pathway Analysis: The reaction energy profiles and intermediates for the formation of α-santalene, β-santalene, and exo-α-bergamotene were mapped.
Site-Saturation Mutagenesis and Enzyme Engineering [3]
  • Target Identification: Based on QM/MM results, a key residue (F441 in SanSyn, homologous to F424 in SaSSy) was identified as critical for controlling product specificity.
  • Mutagenesis Library Creation: Site-saturation mutagenesis was performed at the F441 position to generate all possible amino acid substitutions.
  • Mutant Screening: The mutant library was expressed in E. coli or yeast, and the product profiles of individual mutants were analyzed by GC-MS.
  • Lead Selection: The mutant SanSyn-F441V was selected for its desirable product ratio (reduced exo-α-bergamotene, increased β-santalene).

Catalytic Pathway of SaSSy

The diagram below illustrates the cyclization of (E,E)-FPP by SaSSy, leading to its major sesquiterpene products, based on the mechanistic insights from QM/MM studies [3].

G FPP (E,E)-FPP A (6S)-Bisabolyl Cation (A) FPP->A 1,6-ring closure B Non-classical Carbocation (B) A->B 7,2(3)-cyclization C Cation after Alkyl Transfer (C) B->C Alkyl transfer Exo exo-α-Bergamotene B->Exo Deprotonation at C-4 Alpha α-Santalene C->Alpha Deprotonation at C-2 Beta β-Santalene C->Beta Deprotonation at C-13

This diagram shows the branched catalytic pathway of SaSSy, where the (6S)-bisabolyl cation (A) undergoes further cyclization to form a non-classical carbocation (B). A key branch point occurs here: direct deprotonation of B yields exo-α-bergamotene, while an alkyl transfer forms another cation (C). Deprotonation of C at different positions then produces either α-santalene or β-santalene [3].

Biotechnological Application and Enzyme Engineering

A major application of SaSSy research is the biotechnological production of sandalwood oil components in engineered microbial hosts [3] [2].

  • Metabolic Engineering: The santalene and santalol biosynthetic pathway has been reconstructed in yeast (Saccharomyces cerevisiae). This involved optimizing the mevalonate pathway, enhancing acetyl-CoA supply, and knocking out competing pathways [3].
  • Strain Performance: One engineered yeast strain, SZ24, was reported to produce 704.2 mg/L of total santalenes and santalols. The final oil contained 43.4% Z-α-santalol and 22.0% Z-β-santalol, a profile that closely matches the commercial standard (ISO 3518:2002) [3].
  • Titers from Various Hosts: The table below shows the production of santalenes/santalols in different heterologous systems [2].
Host Carbon Source Product Titer
S. cerevisiae Glucose α-Santalene 163 mg/L
Y. lipolytica Glucose α-Santalene 27.92 mg/L
N. tabacum N/A Santalenes 1.98 μg/g f.w.
S. cerevisiae Glucose/Galactose Santalenes/Santalols 1.3 g/L

Key Research Insights

The discovery of SaSSy has fully elucidated the first committed step in santalol biosynthesis. Subsequent research has combined computational structural biology (QM/MM) with rational enzyme engineering to successfully manipulate the enzyme's product specificity. This integrated approach represents a powerful strategy for optimizing complex natural product pathways in microbial cell factories [3].

References

alpha-santalene odor profile woody scent characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Odor Profile of Alpha-Santalene

The table below summarizes the core technical data for alpha-santalene:

Property Description / Value
CAS Number 512-61-8 [1] [2] [3]
Molecular Formula C₁₅H₂₄ [1] [2] [3]
Molecular Weight 204.35 g/mol [1] [2] [3]
Chemical Structure 1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.0²⁶]heptane [2] [4]
XLogP3 5.2 (indicating high hydrophobicity) [1] [3]
Boiling Point ~247-248 °C @ 760 mmHg [1] / ~266 °C (est.) [3]
Odor Type Woody, Sandalwood [1] [3]
Odor Description At 100%, the odor is described as woody [1]. AI-based profiling further breaks this down as woody (85.2%), sweet (48.4%), sandalwood (44.4%), and balsamic (42.7%) [3].

Biosynthesis and Metabolic Engineering

Alpha-santalene is a sesquiterpenoid, meaning it is built from three isoprene (C₅) units. Its biosynthesis occurs via the mevalonate (MVA) pathway in the plant cytosol [5]. The key step is the cyclization of the linear, 15-carbon precursor farnesyl diphosphate (FPP), which is catalyzed by the enzyme santalene synthase (STS) [5] [6]. In sandalwood trees, this enzymatic step is typically product-promiscuous, meaning a single enzyme produces a mixture of santalenes, including alpha-santalene, beta-santalene, epi-beta-santalene, and exo-alpha-bergamotene [5] [7]. Alpha-santalene is subsequently oxidized to form alpha-santalol, the primary alcohol responsible for the classic sandalwood scent [5].

Due to the overexploitation and slow growth of sandalwood trees, heterologous production in engineered microbial hosts like Saccharomyces cerevisiae (yeast) has emerged as a sustainable alternative [5] [7]. The diagram below illustrates the core biosynthetic pathway as reconstructed in a microbial host.

G Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA Glycolysis Mevalonate Mevalonate AcetylCoA->Mevalonate MVA Pathway Enzymes IPP IPP Mevalonate->IPP MVA Pathway Enzymes FPP FPP IPP->FPP ERG20 α-Santalene α-Santalene FPP->α-Santalene Santalene Synthase (STS) α-Santalol α-Santalol α-Santalene->α-Santalol Cytochrome P450 (CYP736A167) Engineered\nYeast Chassis Engineered Yeast Chassis Engineered\nYeast Chassis->FPP

Core biosynthetic pathway for α-santalene production in engineered yeast.

Analytical and Experimental Methodologies

Analytical Identification and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for identifying and quantifying alpha-santalene. It is characterized by specific retention indices (RI) on different stationary phases, notably RI DB-5: 1426.5 and RI Carbowax: 1579.5 [3]. This allows for its discrimination from other santalene isomers in complex mixtures like sandalwood oil [3].
Key Experimental Protocols
  • Microbial Production and Extraction:

    • Strain Engineering: A chassis yeast strain (e.g., SZ-16) is engineered by optimizing the MVA pathway, enhancing acetyl-CoA supply, and knocking out genes that compete for FPP [7].
    • Fermentation: The engineered strain is cultivated in a bioreactor with a defined medium, typically using glucose or galactose as the carbon source [5]. Production can be performed in shake flasks or controlled fermenters.
    • Extraction: The lipophilic sesquiterpenes are extracted from the culture broth using an organic solvent like dodecane or ethyl acetate via liquid-liquid extraction [5]. The organic phase is then separated and concentrated for analysis.
  • Enzyme Engineering for Profile Control:

    • Rational Design: Based on computational simulations (QM/MM), key residues in santalene synthase that control product specificity are identified. For instance, mutating F441 to valine in SanSyn alters the enzyme's active site, shifting the product profile to increase the yield of beta-santalene relative to alpha-santalene [7].
    • Site-saturation Mutagenesis: This residue is then subjected to mutagenesis to generate a library of enzyme variants, which are screened for a desired santalene ratio that more closely matches the natural sandalwood oil standard [7].

Applications and Regulatory Status

  • Perfumery: Used as a woody base note to add depth, diffusion, and longevity to fragrance compositions, blending well with amber, musk, and white florals [3].
  • Flavoring: Approved for use as a flavoring agent in food categories such as dairy, confectionery, beverages, and baked goods, with usage levels typically between 5-50 mg/kg [1].
  • Biotechnology: Serves as a platform molecule in microbial platforms for the sustainable production of santalols and other sandalwood-like ingredients [3].
  • Reference Standard: Used in GC-MS for quality control, identification, and detection of adulteration in sandalwood oils [3].
  • Safety: According to the International Fragrance Association (IFRA), there is no restriction on the use of alpha-santalene across all product categories [3].

References

Comprehensive Application Notes and Protocols for Heterologous Production of Alpha-Santalene in Saccharomyces cerevisiae

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Significance

Alpha-santalene is a bicyclic sesquiterpene that serves as the immediate precursor to α-santalol, the principal fragrant component of sandalwood oil. Sandalwood oil has been extensively used in perfumery, cosmetics, and aromatherapy industries, and recently gained attention for its potential chemotherapeutic and chemopreventive properties against skin cancer [1]. Traditional sources of sandalwood oil face significant challenges including overexploitation, sustainability concerns, and variable quality, with Indian Santalum album trees being listed as Vulnerable by the International Union for Conservation of Nature [2]. Heterologous production in engineered microbial hosts represents a promising alternative that offers several advantages: avoidance of racemic mixtures through enzymatic biocatalysis, reduced process costs using inexpensive carbon sources, increased sustainability, and improved yields through genetic manipulation [2] [1].

Saccharomyces cerevisiae offers particular advantages as a production host, including GRAS (Generally Recognized As Safe) status, well-established genetic tools, eukaryotic protein processing capabilities, and compatibility with scalable high-density fermentation processes [3] [1]. The International Organization for Standardization has established specific criteria for sandalwood oil quality (ISO 3518:2002), requiring α-santalol content between 41-55% and β-santalol between 16-24% [2], making the optimization of the precursor alpha-santalene production of critical importance. These application notes provide detailed protocols for constructing and optimizing S. cerevisiae strains for high-level alpha-santalene production, incorporating the latest advances in metabolic engineering and enzyme engineering.

Strain Construction Strategies

Metabolic Engineering of the Mevalonate Pathway

The successful heterologous production of alpha-santalene in S. cerevisiae requires extensive engineering of the endogenous mevalonate (MVA) pathway to enhance flux toward the sesquiterpene precursor farnesyl diphosphate (FPP). The following genetic modifications have been proven effective:

  • Overexpression of truncated HMG1 (tHMG1): The catalytic domain of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG1) without the membrane-binding region bypasses endogenous regulatory mechanisms [1]. This constitutively active form significantly increases carbon flux through the MVA pathway.

  • Modulation of ERG9 expression: Squalene synthase (encoded by ERG9) competes for FPP, directing it toward sterol biosynthesis. Replacing the native ERG9 promoter with the glucose-responsive HXT1 promoter enables downregulation of sterol synthesis during production phases [1] [4]. This strategy increased santalene productivity by 3.4-fold compared to unregulated controls [1].

  • Enhancement of FPP supply: Overexpression of ERG8 (encoding mevalonate pyrophosphate decarboxylase) and ERG20 (encoding FPP synthase) increases the precursor pool for sesquiterpene synthesis [5].

  • Deletion of competing pathways: LPP1 deletion reduces farnesol formation, making more FPP available for santalene synthesis [1]. Additionally, deletion of the transcriptional repressor ROX1 can further enhance production [2].

Table 1: Key Genetic Modifications for Enhanced Alpha-Santalene Production

Target Gene/Pathway Modification Type Effect Reference
HMG1 Truncation (tHMG1) Increased MVA pathway flux [1]
ERG9 Promoter replacement (PHXT1) Reduced FPP diversion to sterols [1] [4]
ERG8 Overexpression Enhanced FPP supply [5]
ERG20 Overexpression Enhanced FPP supply [5]
LPP1 Deletion Reduced farnesol formation [1]
ROX1 Deletion Relief of transcriptional repression [2]
Enzyme Engineering of Santalene Synthase

The choice and engineering of santalene synthase (STS) significantly impact both titer and product profile. Two principal santalene synthases have been characterized:

  • SanSyn from Clausena lansium: This enzyme naturally produces α-santalene as its predominant product [2] [1], making it ideal for applications requiring high α-santalene specificity.

  • SaSSy from Santalum album: This enzyme produces a mixture of santalene isomers including α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene [2].

Recent advances in enzyme engineering have enabled the optimization of santalene synthase product profiles. Through QM/MM simulations and site-saturation mutagenesis, researchers identified F441 as a critical residue in SanSyn that restricts conformational dynamics of carbocation intermediates [2]. The SanSynF441V mutant was generated, which produces a more desirable product profile (57.2% α-santalene, 28.6% β-santalene, 6.7% epi-β-santalene, and 7.6% exo-α-bergamotene) that better matches the composition required for high-quality sandalwood oil after oxidation [2].

G FPP FPP Bisabolyl Bisabolyl FPP->Bisabolyl 1,6-ring closure IntermediateB IntermediateB Bisabolyl->IntermediateB 7,2(3)-cyclization IntermediateC IntermediateC IntermediateB->IntermediateC Alkyl transfer exoBergamotene exoBergamotene IntermediateB->exoBergamotene Deprotonation alphaSantalene alphaSantalene IntermediateC->alphaSantalene C4 deprotonation betaSantalene betaSantalene IntermediateC->betaSantalene C13 deprotonation epiBetaSantalene epiBetaSantalene SaSSy SaSSy SaSSy->FPP Catalyzes SanSyn SanSyn SanSyn->FPP Catalyzes F441V F441V F441V->FPP Mutant catalyzes

Figure 1: Catalytic pathways of santalene synthases showing the conversion of FPP to various santalene isomers through carbocation intermediates. The F441V mutation in SanSyn alters product specificity by affecting conformational dynamics of intermediates [2].

Fermentation Optimization

Fed-Batch Fermentation with Dynamic Regulation

Maximizing alpha-santalene production requires carefully designed fed-batch fermentation strategies that dynamically regulate gene expression in response to changing culture conditions:

  • Carbon source strategy: Utilizing galactose-rich media with engineered strains containing the GAL regulatory system allows tight control of santalene biosynthetic genes [4]. Overexpression of PGM2 (phosphoglucomutase) enhances galactose uptake and utilization [4].

  • Glucose control: For strains with HXT1-promoter regulated ERG9, maintaining appropriate glucose concentrations (5-20 g/L) during the fed-batch phase is critical for optimal productivity [1] [5]. This strategy redirects FPP from sterol to santalene biosynthesis during production phases.

  • In situ product removal (ISPR): Implementing aqueous two-phase partitioning systems addresses the challenge of terpene toxicity and volatility by continuously extracting the product from the culture broth [1].

  • Feeding strategies: Optimized feeding methods maintaining carbon source concentrations between 5-20 g/L during the feeding process have been shown to significantly enhance production, with fed-batch fermentation achieving 5.38-fold increases compared to batch processes in similar systems [5].

Table 2: Fermentation Performance of Engineered S. cerevisiae Strains for Alpha-Santalene Production

Strain Description Fermentation Mode Titer (mg/L) Key Features Reference
SCICK13 (SanSyn) Batch ISPR Not specified tHMG1, lpp1Δ, SanSyn [1]
SZ24 (SanSynF441V) Fed-batch 704.2 (total santalenes/santalols) Optimized MVA, ROX1Δ, SanSynF441V [2]
WL19 (SanSyn) Fed-batch 1200 (Z-α-santalol) GAL system, PGM2 overexpression [4]
ERG8/HMG1 engineered Fed-batch 27.92 (in Y. lipolytica) Carbon control 5-20 g/L [5]
Advanced Fermentation Protocol

Materials:

  • Engineered S. cerevisiae strain (e.g., SZ24 or WL19)
  • Seed medium: YPD (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)
  • Production medium: Synthetic complete medium with appropriate carbon source
  • Bioreactor with temperature, pH, and dissolved oxygen control
  • Glucose feeding solution (500 g/L)
  • Antifoam agent

Procedure:

  • Seed train development:

    • Inoculate a single colony into 50 mL seed medium in a 250 mL baffled flask
    • Incubate at 30°C, 250 rpm for 24 hours
    • Transfer to 500 mL fresh medium in a 2 L flask at initial OD600 of 0.1
    • Grow for 16-18 hours to late exponential phase (OD600 8-10)
  • Bioreactor inoculation and batch phase:

    • Transfer seed culture to bioreactor containing production medium to initial OD600 of 0.5-1.0
    • Maintain temperature at 30°C, pH at 5.5, and dissolved oxygen above 30%
    • Allow batch growth until carbon source depletion (typically 18-24 hours)
  • Fed-batch production phase:

    • Initiate carbon-limited feeding to maintain concentration between 5-20 g/L
    • For strains with PHXT1-ERG9, reduce glucose to 5 g/L to downregulate squalene synthase
    • Continue feeding for 96-120 hours, monitoring terpene production
    • Implement in situ product removal if available
  • Harvest:

    • Separate cells and culture broth by centrifugation
    • Extract products from both biomass and supernatant for complete recovery

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Sample Preparation:

  • For intracellular terpenes: Harvest cells by centrifugation, wash with distilled water, and lyse using glass bead beating or sonication in the presence of organic solvent
  • For extracellular terpenes: Extract culture supernatant with two volumes of ethyl acetate or hexane
  • Concentrate extracts under nitrogen flow and resuspend in appropriate solvent for GC-MS analysis

GC-MS Parameters:

  • Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 μm)
  • Injection temperature: 250°C
  • Oven program: 60°C for 1 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min
  • Carrier gas: Helium at 1.0 mL/min constant flow
  • Ionization: Electron impact at 70 eV
  • Detection: Selected ion monitoring (SIM) mode for quantitation with m/z 119, 133, 161, 204 for santalenes

Quantification:

  • Prepare standard curves using authentic alpha-santalene standards
  • Use internal standards (e.g., n-tetradecane or n-hexadecane) for improved accuracy
In Vivo Screening Methods

For high-throughput screening of strain libraries, a colorimetric assay based on the substrate ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) can be implemented [6]:

  • Culture transformed strains in 96-deep-well plates for 4 days until saturation
  • Remove cells by centrifugation and transfer supernatant to a new plate
  • Add ABTS solution (0.5 mM in citrate-phosphate buffer, pH 4.0)
  • Incubate at room temperature for 10-30 minutes
  • Measure absorbance at 420 nm
  • Normalize activity to cell density (OD600)

This method has been successfully used to identify S. cerevisiae strains with enhanced capacity for recombinant protein production [6], and can be adapted for screening santalene synthase variants or optimized production strains.

Troubleshooting Guidelines

Table 3: Troubleshooting Common Issues in Alpha-Santalene Production

Problem Potential Causes Solutions
Low titer despite high cell density Insufficient FPP precursor pool Overexpress tHMG1, ERG8, ERG20; downregulate ERG9
Accumulation of farnesol Endogenous phosphatases converting FPP to farnesol Delete LPP1; optimize FPP utilization pathway
Loss of production stability Genetic instability of engineered pathways Use genomic integration; include selective pressure
Toxicity effects Terpene accumulation in membranes Implement in situ product removal; use two-phase systems
High byproduct formation Non-specific santalene synthase activity Use engineered SanSynF441V; optimize fermentation conditions
Inconsistent batch performance Variable promoter regulation Implement tighter regulatory systems (e.g., GAL system)

Conclusion and Future Perspectives

The heterologous production of alpha-santalene in Saccharomyces cerevisiae has reached significant milestones, with recent studies achieving titers exceeding 700 mg/L of total santalenes and santalols [2]. The combination of systems metabolic engineering and enzyme engineering has proven highly effective in optimizing both the production host and the catalytic properties of the key santalene synthase enzyme. The implementation of dynamic regulation strategies that decouple growth from production phases represents a particularly powerful approach for balancing metabolic burdens while maximizing yield.

Future developments in this field will likely focus on several key areas:

  • Integration of omics technologies for comprehensive understanding of metabolic bottlenecks
  • Application of machine learning to predict optimal genetic modifications and enzyme variants [3]
  • Further engineering of the protein secretion pathway to enhance enzyme efficiency [7]
  • Development of novel chassis strains with enhanced precursor supply and stress tolerance [6]
  • Scale-up to industrial production with optimized economic viability

The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop and optimize their own alpha-santalene production platforms. As synthetic biology tools continue to advance, particularly with projects like the S. cerevisiae Genome Synthesis Project (Sc2.0) [3], the potential for creating highly efficient microbial cell factories for sesquiterpene production will expand significantly. The successful engineering of yeast for alpha-santalene production not only offers a sustainable alternative to traditional sandalwood oil sources but also serves as a valuable model for the production of other high-value plant-derived terpenoids.

References

Comprehensive Application Notes and Protocols for Metabolic Engineering of E. coli for α-Santalene Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

α-Santalene is a valuable sesquiterpene and immediate precursor to α-santalol, the principal bioactive compound responsible for the distinctive fragrance and therapeutic properties of sandalwood oil [1]. Traditional extraction from sandalwood trees faces significant challenges due to overexploitation, slow growth, and stringent ecological requirements, making sustainable alternative production methods highly desirable [2]. Metabolic engineering of microbial hosts, particularly Escherichia coli, offers a promising solution for the sustainable and scalable production of α-santalene [3] [4]. These application notes provide a detailed protocol for engineering an efficient E. coli cell factory for α-santalene biosynthesis, incorporating the latest advancements in metabolic and enzyme engineering.

Biosynthesis Pathway and Engineering Strategy

The successful reconstitution of the α-santalene pathway in E. coli requires the introduction of a heterologous mevalonate (MVA) pathway or the native methylerythritol phosphate (MEP) pathway to generate the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These are condensed to form farnesyl diphosphate (FPP), the direct substrate for α-santalene synthase [5] [4].

Key Pathway Engineering Objectives
  • Enhance Precursor Supply: Amplify the carbon flux through the MVA or MEP pathway to increase the intracellular pool of FPP.
  • Express Heterologous Santalene Synthase: Introduce a optimized α-santalene synthase (SanSyn) gene for efficient conversion of FPP to α-santalene.
  • Reduce Competitive Pathways: Knock out genes that divert FPP or its precursors to non-productive side products.
  • Optimize Cofactor Balance: Manipulate the cellular NADPH/NADH balance to meet the high energy and redox demands of terpenoid biosynthesis [5].

Below is a systematic workflow outlining the major stages of this process:

G Start Start: Strain Construction and Engineering Strain1 Host Strain Selection (e.g., E. coli BL21) Start->Strain1 Module1 Module 1: Pathway Reconstruction Precursor1 Amplify MVA/MEP Pathway (e.g., IDI, DXS) Module1->Precursor1 Module2 Module 2: Precursor and Cofactor Optimization Process1 Fed-Batch Fermentation Process Module2->Process1 Module3 Module 3: Fermentation and Production Analysis1 GC-MS Analysis of α-Santalene Module3->Analysis1 End End: Product Analysis Strain2 Introduce Santalene Synthase (SanSyn) Strain1->Strain2 Strain3 Optimize RBS of Synthetic Operon Strain2->Strain3 Strain3->Module1 Precursor2 Knockout Competitive Pathways (tnaA) Precursor1->Precursor2 Cofactor1 Modulate NADPH/NADH Balance Precursor2->Cofactor1 Cofactor1->Module2 Process2 Two-Phase Extraction (Dodecane/Organic Solvent) Process1->Process2 Process2->Module3 Analysis1->End

Detailed Experimental Protocols

Protocol 1: Strain Construction

This protocol outlines the genetic modifications required to create a baseline α-santalene producing E. coli strain.

  • Objective: To construct E. coli NA-IS3D, an engineered strain capable of producing α-santalene [3].

  • Materials:

    • Host Strain: E. coli BL21(DE3) or similar.
    • Plasmids: pTrcHis2-TOPO or similar vector for expression of the α-santalene synthetic operon.
    • Enzymes: Restriction enzymes, T4 DNA ligase, Phusion High-Fidelity DNA Polymerase.
    • Media: LB broth and agar plates with appropriate antibiotics (e.g., 100 µg/mL ampicillin).
  • Methodology:

    • Gene Synthesis and Cloning:
      • Synthesize a codon-optimized gene for α-santalene synthase (SanSyn) from Clausena lansium [6].
      • Clone SanSyn into an expression plasmid under a strong, inducible promoter (e.g., Ptrc).
    • RBS Library Construction and Screening:
      • To optimize the expression levels of SanSyn, generate a library of constructs with varying ribosome binding site (RBS) strengths upstream of the SanSyn gene [3].
      • Transform the RBS library into E. coli and screen for high-producing colonies. This can be done by measuring α-santalene production in small-scale cultures using GC-MS or by using a colorimetric/screening assay if available.
    • Genomic Deletion of *tnaA*:
      • To reduce competition for precursors, delete the tnaA gene, which encodes tryptophanase and is involved in indole synthesis. Indole-associated amino acid metabolism competes with the α-santalene pathway [3].
      • Use a λ-Red recombinase system for targeted gene knockout. Verify the deletion via colony PCR and sequencing.
    • Strain Validation:
      • Transform the final optimized plasmid into the E. coli ΔtnaA strain to create the production strain E. coli tnaA- NA-IS3D [3].
      • Confirm plasmid integrity by restriction digest and sequence verification.
Protocol 2: Fermentation and Analysis

This protocol describes a fed-batch fermentation process for producing and quantifying α-santalene.

  • Objective: To produce and quantify α-santalene from the engineered E. coli strain using a fed-batch fermentation process with in-situ product extraction [5] [4].

  • Materials:

    • Strain: E. coli tnaA- NA-IS3D from Protocol 1.
    • Media:
      • Seed Media: LB broth with antibiotic.
      • Fermentation Basal Media: M9 minimal media or defined medium with glycerol or glucose as carbon source, supplemented with antibiotic.
    • Inducer: Isopropyl β-d-1-thiogalactopyranoside (IPTG).
    • Extraction Solvent: n-Dodecane or n-hexadecane for in-situ product removal [5].
    • Equipment: Bioreactor, GC-MS system, centrifuge.
  • Methodology:

    • Seed Culture:
      • Inoculate a single colony into 5-10 mL of LB medium with antibiotic.
      • Incubate overnight at 37°C with shaking at 220 rpm.
    • Fed-Batch Fermentation:
      • Transfer the seed culture to a bioreactor containing basal media to an initial OD600 of ~0.1.
      • Maintain dissolved oxygen above 30% by cascading agitation and aeration.
      • Control temperature at 30°C and pH at 6.8-7.2.
      • Initiate a fed-batch mode with a limiting carbon source (e.g., glucose) once the initial batch is depleted to maintain a specific growth rate and avoid acetate formation.
      • Induce the culture with 0.1-0.5 mM IPTG when OD600 reaches 10-15.
      • Add 10-20% (v/v) of dodecane overlay at the time of induction for in-situ extraction of α-santalene [5].
    • Sample Collection and Processing:
      • Periodically collect samples from both the aqueous and organic phases.
      • Centrifuge 1 mL of culture at high speed to separate cells and organic solvent.
      • Dilute the organic phase appropriately in ethyl acetate for GC-MS analysis.
    • Analytical Quantification via GC-MS:
      • GC Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
      • Oven Program: Hold at 60°C for 1 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.
      • Injection: Splitless mode at 250°C.
      • Detection: Mass spectrometer in electron impact (EI) mode at 70 eV; scan range m/z 40-500.
      • Quantification: Use a calibration curve of authentic α-santalene standard. Identify α-santalene by its characteristic retention time and mass fragments (m/z 119, 105, 161, 204) [3] [5].

Data Presentation and Analysis

Summary of Key Performance Metrics

The following table summarizes the production titers achieved in E. coli and other engineered microbial hosts as reported in the literature, providing benchmarks for performance evaluation.

Table 1: Summary of α-Santalene Production in Engineered Microbes

Host Organism Key Engineering Strategies Maximum Titer (mg/L) Fermentation Mode Citation
E. coli RBS optimization of synthetic operon; deletion of tnaA 599 Shake flask [3]
E. coli General terpenoid pathway optimization in chassis 2,920 (2.92 g/L) 1.3-L Fed-batch [4]
S. cerevisiae Spatial rewiring of enzymes; chromosomal engineering 568.59 5-L Fed-batch [2]
S. cerevisiae Combined precursor and co-factor supply engineering Not specified (4-fold improvement) Continuous cultivation [5]
S. cerevisiae Down-regulation of ERG9 using HXT1 promoter 3.4-fold improvement Fed-batch [6]
S. cerevisiae Enzyme engineering (SanSynF441V); chassis optimization 704.2 (total santalenes/santalols) Not specified [7] [8]
Troubleshooting Guide

Table 2: Common Issues and Proposed Solutions

Problem Potential Cause Suggested Solution
Low α-santalene titer Weak RBS strength for SanSyn Screen a stronger RBS variant or use a higher copy-number plasmid [3]
Low α-santalene titer Metabolic burden / resource competition Knock out competitive pathways (e.g., tnaA) to redirect flux [3]
Low α-santalene titer Toxicity of FPP or intermediate products Use a weaker promoter for the MVA pathway genes to fine-tune FPP supply [2]
Low cell density in fermentation Accumulation of toxic product or by-product Implement in-situ product removal (e.g., dodecane overlay) [5]
High farnesol by-product Endogenous phosphatases dephosphorylate FPP Delete lipid phosphate phosphatase genes (lpp1, dpp1 in yeast; identify homologs in E. coli) [2] [5]

Conclusion and Future Perspectives

The protocols outlined herein demonstrate that E. coli can be effectively engineered as a microbial cell factory for the production of α-santalene at titers exceeding 2.9 g/L in optimized fed-batch processes [4]. Critical success factors include the optimization of RBS sequences to balance enzymatic flux, the deletion of competitive pathways like tnaA, and the implementation of advanced fermentation strategies with in-situ product recovery [3] [5].

Future efforts can focus on several advanced strategies:

  • Enzyme Engineering: Utilize structure-guided mutagenesis or directed evolution of SanSyn to improve catalytic efficiency and stability. The identification of key residues like F441 in related synthases provides a starting point for such engineering [7] [8].
  • Systems-Level Metabolic Engineering: Employ genome-scale models (GEMs) to identify further gene knockout or overexpression targets that optimize flux toward precursors while minimizing metabolic burden [9].
  • Pathway Compartmentalization: While more common in yeast, exploring synthetic scaffolds or compartments in E. coli could enhance pathway efficiency and reduce intermediate diffusion [2].

These application notes provide a robust foundation for researchers to develop and optimize an E. coli platform for the sustainable production of α-santalene and other high-value terpenoids.

References

Application Notes & Protocols: Expression of Santalene Synthase in Microbial Hosts

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Sandalwood oil, prized for its fragrance and bioactivity, is primarily composed of santalenes and their oxidized derivatives, santalols. The key enzyme in their biosynthesis is santalene synthase (STS). With the overexploitation of sandalwood trees, heterologous production in microbial hosts like Saccharomyces cerevisiae presents a sustainable alternative. This document details standardized protocols and application notes for the expression of santalene synthase in microbial systems, leveraging recent advances in enzyme engineering, metabolic pathway optimization, and fermentation strategies to achieve high-yield production of santalenes and santalols.


Introduction to Santalene Synthase and Microbial Production

Santalene synthase is a terpene synthase that cyclizes the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into a mixture of santalene isomers (α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene). These santalenes are subsequently oxidized by cytochrome P450 monooxygenases (e.g., SaCYP736A167) to form the valuable santalols [1] [2]. The quality of sandalwood oil is defined by the ratio of its components, with (Z)-α-santalol and (Z)-β-santalol content being critically important according to the ISO 3518:2002 standard [1] [3].

Microbial hosts, particularly the yeast Saccharomyces cerevisiae, are favored for heterologous production due to their native mevalonate (MVA) pathway for supplying FPP, genetic tractability, and industrial robustness [2] [4]. The general biosynthetic pathway reconstituted in yeast is outlined below.

G Acetyl-CoA Acetyl-CoA Mevalonate (MVA) Pathway Mevalonate (MVA) Pathway Acetyl-CoA->Mevalonate (MVA) Pathway Enzymes Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Mevalonate (MVA) Pathway->Farnesyl Diphosphate (FPP) Santalene Synthase (STS) Santalene Synthase (STS) Farnesyl Diphosphate (FPP)->Santalene Synthase (STS) Cyclization Santalene Isomers Santalene Isomers Santalene Synthase (STS)->Santalene Isomers Cytochrome P450 (e.g., SaCYP736A167) Cytochrome P450 (e.g., SaCYP736A167) Santalene Isomers->Cytochrome P450 (e.g., SaCYP736A167) Oxidation Santalols (e.g., α-Santalol) Santalols (e.g., α-Santalol) Cytochrome P450 (e.g., SaCYP736A167)->Santalols (e.g., α-Santalol)

Diagram 1: Microbial biosynthetic pathway for santalenes and santalols.


Key Enzymes and Genetic Components

Table 1: Characterized Santalene/ Bergamotene Synthases
Gene Name Species GenBank ID Substrate Major Products (%) Key Characteristics Reference
SaSSy Santalum album HQ343276 (E,E)-FPP α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene Product-promiscuous, native enzyme [2]
SanSyn Clausena lansium HQ452480 (E,E)-FPP α-santalene (>90%), trace exo-α-bergamotene Product-specific, high α-santalene fidelity [1] [2]
SBS Solanum habrochaites FJ194970 (Z,Z)-FPP α-santalene, epi-β-santalene, endo-α-bergamotene Uses unusual (Z,Z)-FPP substrate [2]
CiCaSSy Cinnamomum camphora LQ880194 (E,E)-FPP α-santalene, β-santalene, trans-α-bergamotene 97% identity with myrcene synthase (CiCaMS) [5]
Enzyme Engineering for Product Ratio Control

The product profile of STS can be rationally engineered to match the desired sandalwood oil standard [1]:

  • Plastic Residue Identification: Multiscale simulations of SaSSy and SanSyn identified residue F441 in SanSyn as a key residue restricting intermediate conformational dynamics, leading to its specificity for α-santalene.
  • Rational Mutagenesis: Site-saturation mutagenesis at this position generated the mutant SanSyn(F441V), which produced a more desirable profile: 57.2% α-santalene, 28.6% β-santalene, 6.7% epi-β-santalene, and 7.6% exo-α-bergamotene [1].

Host Strain Development and Metabolic Engineering

A typical workflow for constructing a high-yield santalene-producing yeast strain involves multiple targeted engineering steps.

G Wild-Type Yeast Strain Wild-Type Yeast Strain Step 1: Enhance Precursor Supply Step 1: Enhance Precursor Supply - Overexpress tHMG1 (cytosolic) - Overexpress ERG20 (FPP synthase) - Overexpress IDI1 (IPP isomerase) Wild-Type Yeast Strain->Step 1: Enhance Precursor Supply Step 2: Downregulate Competing Pathways Step 2: Downregulate Competing Pathways - Downregulate ERG9 (squalene synthase) - Knock out LPP1, DPP1 (FPP hydrolysis) Step 1: Enhance Precursor Supply->Step 2: Downregulate Competing Pathways Step 3: Introduce Santalene Synthase Step 3: Introduce Santalene Synthase - Express engineered SanSyn(F441V) Step 2: Downregulate Competing Pathways->Step 3: Introduce Santalene Synthase Step 4: Introduce P450 & CPR Step 4: Introduce P450 & CPR - Express SaCYP736A167 - Express cytochrome P450 reductase (CPR) Step 3: Introduce Santalene Synthase->Step 4: Introduce P450 & CPR Step 5: Spatial Engineering & Fermentation Step 5: Spatial Engineering & Fermentation - Use NES tags for cytosolic localization - Fed-batch fermentation Step 4: Introduce P450 & CPR->Step 5: Spatial Engineering & Fermentation

Diagram 2: Workflow for engineering a santalene/santalol-producing yeast strain.

Table 2: Metabolic Engineering Strategies for Enhanced Santalene Production
Engineering Target Specific Modification Expected Outcome / Rationale Example Strain / Titer
Precursor Supply Overexpress truncated, cytosolic HMG1 (tHMG1), ERG20 (FPP synthase), IDI1 [4]. Increases flux through the MVA pathway towards FPP.
Competing Pathways Downregulate ERG9 (squalene synthase) using a repressible promoter. Knock out LPP1 and DPP1 [4]. Diverts FPP away from sterols and prevents FPP hydrolysis to farnesol.
Santalene Synthase Express engineered SanSyn(F441V) from a strong, inducible promoter (e.g., GAL1/10) [1]. Generates a santalene profile close to the desired ISO standard. SZ-24: 704.2 mg/L total santalenes/santalols [1]
Santalol Production Co-express SaCYP736A167 and a cytochrome P450 reductase (CPR) in the endoplasmic reticulum [1]. Efficiently oxidizes santalenes to santalols.
Spatial Engineering Add Nuclear Export Signal (NES) tags to mislocalized enzymes; target pathway to peroxisomes [4]. Improves substrate channeling, mitigates cytotoxicity, boosts titer. Engineered strain: 568.59 mg/L α-santalene [4]

Detailed Experimental Protocols

Protocol 1: Construction of an Engineered Santalene Synthase Expression Cassette

Objective: Clone the engineered SanSyn(F441V) gene into a yeast expression vector.

  • Gene Synthesis: Based on the SanSyn sequence (GenBank: HQ452480), synthesize the SanSyn(F441V) gene codon-optimized for S. cerevisiae.
  • Plasticity Residue Mutagenesis: Introduce the F441V mutation using site-directed mutagenesis PCR with primers covering the mutation site [1].
  • Cloning: Ligate the purified PCR product into a yeast episomal (e.g., pESC series) or integrative (e.g., pUG series) vector, downstream of a strong, inducible promoter like GAL1.
  • Transformation & Verification: Transform the construct into E. coli DH5α for propagation. Isolate the plasmid and verify the sequence by Sanger sequencing.
Protocol 2: Yeast Strain Engineering via CRISPR-Cas9

Objective: Integrate the SanSyn(F441V) expression cassette and delete competing genes.

  • Materials:
    • S. cerevisiae BY4742 or CEN.PK background.
    • CRISPR-Cas9 plasmid system for yeast.
    • Donor DNA for SanSyn(F441V) integration and LPP1/DPP1 knockout (hphMX or natMX markers).
  • Procedure:
    • Design gRNAs: Design gRNAs targeting the genomic locus for gene integration (e.g., delta site) and for knocking out LPP1 and DPP1.
    • Co-transformation: Co-transform the yeast strain with the CRISPR-Cas9 plasmid and the donor DNA fragments.
    • Selection & Screening: Plate transformations on appropriate selective media (e.g., -Ura for the plasmid, hygromycin for hphMX). Screen colonies by PCR to verify correct integration and gene knockout [4].
    • Curing Cas9 Plasmid: Streak positive colonies on 5-FOA plates to cure the CRISPR plasmid.
Protocol 3: Analytical Methods - GC-MS for Santalene/Santalol Quantification

Objective: Quantify and profile santalene and santalol production in engineered yeast cultures.

  • Extraction:
    • Culture yeast in 5 mL of inducing medium (e.g., SG-Ura) for 48-72 hours.
    • Extract metabolites from 1 mL of culture with an equal volume of organic solvent (e.g., ethyl acetate or hexane). Vortex vigorously for 10 minutes and centrifuge.
    • Collect the organic (upper) layer for analysis [1] [4].
  • GC-MS Analysis:
    • Instrument: Agilent 7890B GC system coupled with a 5977A MSD.
    • Column: HP-5ms UI (30 m × 250 μm × 0.25 μm).
    • Parameters:
      • Injector temperature: 250°C.
      • Oven program: 60°C for 1 min, ramp at 10°C/min to 180°C, then at 20°C/min to 280°C, hold for 5 min.
      • Carrier gas: Helium, constant flow of 1.0 mL/min.
      • Injection: Splitless mode, 1 μL.
    • Identification & Quantification: Identify compounds by comparing retention times and mass spectra with authentic standards. Use a calibration curve of α-santalene for quantification [4].
Protocol 4: Fed-Batch Fermentation in a Bioreactor

Objective: Achieve high-density fermentation for maximal santalene/santalol production.

  • Seed Culture: Inoculate a single colony into 10 mL of SD-Ura medium. Grow at 30°C, 220 rpm for 24 hours.
  • Batch Fermentation:
    • Transfer the seed culture to a 5L bioreactor containing 1.5L of defined fermentation medium (e.g., Yeast Nitrogen Base without amino acids, supplemented with appropriate nutrients and 20 g/L glucose).
    • Control parameters: Temperature 30°C, pH 5.5 (maintained with NH₄OH and H₃PO₄), dissolved oxygen (DO) > 30% (via cascading agitation and aeration) [4].
  • Fed-Batch Phase:
    • Once the initial glucose is depleted (as indicated by a DO spike), initiate a feed of a concentrated carbon source (e.g., 500 g/L glucose or galactose for induction) at a controlled rate to maintain a low residual sugar concentration.
    • Induce the expression of SanSyn(F441V) by adding galactose to a final concentration of 20 g/L if using the GAL promoter.
    • Continue fermentation for 3-5 days, sampling regularly for product analysis and nutrient monitoring.
  • Product Harvest: Extract the entire culture broth as described in Protocol 3 for final product quantification.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low santalene titer Insufficient FPP supply; inefficient enzyme expression. Overexpress tHMG1, ERG20, IDI1; downregulate ERG9; verify STS gene sequence and expression.
High farnesol/sterol byproducts FPP hydrolysis or diversion to sterols. Knock out LPP1 and DPP1; strengthen ERG9 downregulation.
Poor santalol production Inefficient P450 activity; lack of CPR. Co-express the P450 reductase (CPR); optimize P450 codon usage; consider N-terminal engineering for better yeast expression.
Low overall flux Spatial mislocalization of pathway enzymes. Check enzyme localization with fluorescence tags; use NES tags to retain enzymes in the cytoplasm [4].

Conclusion

The heterologous expression of santalene synthase in engineered microbial hosts is a viable and sustainable route to producing high-value sandalwood oil components. Success hinges on a multi-faceted strategy combining enzyme engineering to tailor the product profile, systematic metabolic engineering to maximize precursor flux, and advanced fermentation for scalable production. The protocols outlined herein provide a foundation for researchers to develop robust microbial platforms for the biotechnological production of santalenes and santalols.


References

Comprehensive Protocol for Fermentation Process Optimization to Enhance α-Santalene Yield

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

α-Santalene is a valuable plant sesquiterpene that serves as the direct precursor to α-santalol, the principal aromatic component of coveted sandalwood oil [1] [2]. This compound has significant applications in the fragrance, flavor, and cosmetic industries, and has also been investigated for its chemopreventive properties against skin cancer [1]. Traditional production methods via plant extraction from mature Santalum trees are plagued by low yields, high costs, and long growth cycles, leading to overexploitation and supply shortages [2]. Consequently, the development of efficient microbial cell factories through metabolic engineering and bioprocess optimization presents an attractive alternative for sustainable α-santalene production [3] [4].

This protocol synthesizes the most recent and effective strategies for engineering robust microbial platforms, primarily in the yeasts Saccharomyces cerevisiae and Komagataella phaffii, and outlines detailed methodologies for optimizing fermentation processes to achieve high-level α-santalene production. The integrated approach described herein has enabled the achievement of remarkably high titers, up to 21.5 g/L in fed-batch fermentation, making microbial production a commercially viable endeavor [3].

Metabolic Engineering of Microbial Chassis

The foundational step for high-level α-santalene production involves the rational engineering of microbial hosts to redirect metabolic flux toward the mevalonate (MVA) pathway and the sesquiterpene biosynthetic branch.

Biosynthetic Pathway and Host Selection

The biosynthetic pathway of α-santalene in engineered microbes originates from the central metabolite acetyl-CoA and proceeds through the mevalonate pathway to produce the universal sesquiterpene precursor, farnesyl diphosphate (FPP). A heterologous santalene synthase (SanSyn) then catalyzes the cyclization of FPP to α-santalene [1] [2]. The following diagram illustrates this engineered pathway and the key metabolic engineering interventions.

G AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMGR (Enhanced) IPP Isopentenyl pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP IDI (Enhanced) GPP Geranyl pyrophosphate (GPP) DMAPP->GPP ERG20/FPPS (Enhanced) FPP Farnesyl pyrophosphate (FPP) GPP->FPP ERG20/FPPS (Enhanced) Sterols Sterols (Competing Pathway) FPP->Sterols ERG9 (Repressed) AlphaSantalene α-Santalene FPP->AlphaSantalene SanSyn (Heterologous)

  • Preferred Microbial Hosts:
    • Saccharomyces cerevisiae: A well-established eukaryotic host with an endogenous MVA pathway. It is particularly suited for expressing cytochrome P450 enzymes if the pathway is extended to produce santalols [4].
    • Komagataella phaffii: This methylotrophic yeast has recently emerged as a powerful cell factory, demonstrating superior protein expression and the capability to achieve very high terpenoid titers [3] [5].
    • Escherichia coli: This prokaryote offers rapid growth and easy genetic manipulation. Recent engineering efforts, including santalene synthase engineering and fusion tags, have also led to high yields [6].
Key Genetic Modifications

The following table summarizes the primary genetic engineering targets for optimizing α-santalene production in yeast hosts.

Table 1: Key Genetic Modifications for Enhanced α-Santalene Production in Yeast

Engineering Target Gene/Process Engineering Strategy Physiological Impact Key References
MVA Pathway Flux HMG1 (HMGR) Overexpress truncated, cytosolic form (tHMG1) Bypasses endogenous feedback regulation; increases flux to mevalonate [1] [7]
ERG20 (FPPS) Overexpression Enhances conversion of IPP/DMAPP to FPP [7]
IDI1, ERG12, ERG19 Overexpression Increases pool of IPP/DMAPP precursors [3] [5]
FPP Branch Point ERG9 (Squalene Synthase) Replace native promoter with glucose-repressible PHXT1 Down-regulates sterol synthesis, channels FPP toward α-santalene [1] [7]
LPP1, DPP1 Gene deletion Reduces dephosphorylation of FPP to farnesol [1] [7]
Cofactor Balance GDH1 / GDH2 Delete GDH1 and overexpress GDH2 Shifts ammonium assimilation to consume NADH and generate NADPH [7]
Transcriptional Regulation UPC2 Overexpress constitutive mutant (upc2-1) Upregulates MVA and sterol biosynthesis genes [7]
Final Conversion Santalene Synthase (SanSyn) Heterologous expression (e.g., from Clausena lansium); multi-copy integration; enzyme engineering (e.g., F441V mutant) Catalyzes committed step to α-santalene; altered product profile [3] [8]

Fermentation Process Optimization

Once a high-producing strain is constructed, bioprocess engineering is critical to maximize titers, yields, and productivity.

Medium Formulation
  • Carbon Source: Glucose is the standard carbon source. For K. phaffii, a high initial glucose concentration of 50 g/L has been used successfully, with maintenance levels of 5-20 g/L during feeding [9].
  • Nitrogen Source: Standard complex media components like yeast extract and peptone provide nitrogen, amino acids, and vitamins.
  • Two-Phase System: The addition of a non-polar organic solvent (e.g., 10% n-dodecane) as an in-situ product removal (ISPR) agent is highly recommended [7] [5]. This strategy captures the hydrophobic α-santalene from the aqueous fermentation broth, reducing product inhibition, volatility loss, and potential cytotoxicity.
Fed-Batch Fermentation Protocol

Fed-batch fermentation is the most effective mode for achieving high cell density and high product titers. The following workflow outlines a generalized protocol for a fed-batch process.

G cluster_batch Batch Phase cluster_fed Fed-Batch Phase A Seed Culture Preparation B Bioreactor Inoculation A->B C Batch Phase B->C D Fed-Batch Phase Initiation C->D C1 Growth on initial glucose (≈50 g/L) E Continuous Feeding & Process Control D->E F Harvest & Product Analysis E->F E1 Feed concentrated glucose solution C2 Depletion of initial glucose E2 Maintain low glucose (5-20 g/L) E3 Control pH (~5.0) and temperature (30°C) E4 Monitor dissolved oxygen (DO)

Detailed Procedure:

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered strain into a tube containing 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
    • Incubate for 24 hours at 30°C with shaking at 220 rpm [5].
    • Use this primary culture to inoculate a larger volume of seed culture (e.g., 50-500 mL of the same medium) and grow to mid-exponential phase (OD600 ~2-10).
  • Bioreactor Inoculation and Batch Phase:

    • Transfer the seed culture to a bioreactor containing a defined or complex production medium. The inoculum size is typically 1-10% of the working volume.
    • A common initial glucose concentration is 50 g/L [9].
    • Add a non-toxic, non-biodegradable organic phase (e.g., 10-20% v/v n-dodecane) for in-situ product capture [7].
    • Set standard fermentation parameters: temperature at 30°C, pH at 5.0, and dissolved oxygen (DO) above 20-30% via aeration and agitation.
  • Fed-Batch Phase Initiation and Operation:

    • Initiate the feed when the batch-phase glucose is nearly depleted, as indicated by a rapid rise in DO.
    • Begin feeding a concentrated glucose solution (e.g., 500 g/L) at a controlled rate. The goal is to maintain a low, growth-limiting residual glucose concentration in the broth, typically between 5-20 g/L [9]. This is crucial to prevent overflow metabolism (e.g., ethanol formation in S. cerevisiae) and to maintain repression of pathways like sterol synthesis when using promoters like P_HXT1 [1].
    • Continue the fed-batch process for several days, monitoring cell density, nutrient levels, and product titer.
Performance Metrics and Outcomes

The implementation of the combined metabolic engineering and fermentation strategies outlined above has yielded impressive results across different microbial platforms, as summarized below.

Table 2: Reported α-Santalene Production Performance in Engineered Microbes

Host Organism Engineering Highlights Process Scale Final Titer Key Reference
Komagataella phaffii Multi-copy integration of SAS; MVA pathway enhancement; ERG9 promoter deletion Fed-Batch Fermenter 21.5 g/L [3]
Escherichia coli FPP flux amplification; Santalene synthase engineering (mutant + fusion tag) Fed-Batch Fermenter 2.92 g/L [6]
Saccharomyces cerevisiae tHMG1 overexpression; P_HXT1-ERG9; GDH1 deletion; GDH2 overexpression Continuous Culture with ISPR 0.036 Cmmol/gDCW/h (Productivity) [7]
Yarrowia lipolytica Overexpression of ERG8, HMG1, tHMG1; optimized feeding Fed-Batch Fermenter (5 L) 27.92 mg/L [9]

Analytical Methods

  • Sample Preparation: For cultures with an n-dodecane overlay, directly collect samples of the organic phase. For aqueous cultures, perform liquid-liquid extraction of the broth with an organic solvent like ethyl acetate or n-hexane.
  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • Instrument: Use a GC system equipped with a flame ionization detector (FID) or mass spectrometer (MS).
    • Column: SH-I-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar/slightly polar column.
    • Method:
      • Injector Temperature: 240-280°C.
      • Carrier Gas: Helium at 1 mL/min constant flow.
      • Oven Program: Start at 60°C (hold 10 min), ramp to 200°C at 10°C/min (hold 6 min) [5].
    • Quantification: Identify α-santalene by comparing its retention time and mass spectrum with an authentic standard. Quantify using a calibration curve prepared with the standard.

Troubleshooting

  • Low Titer Despite High Biomass:
    • Potential Cause: Insufficient metabolic flux through the MVA pathway or loss of pathway genetic stability.
    • Solution: Verify gene expression levels via qPCR. Use genome-integrated expression systems rather than plasmids. Ensure repression of competing pathways (e.g., check ERG9 down-regulation).
  • Accumulation of Unwanted By-Products (e.g., Farnesol):
    • Potential Cause: Dephosphorylation of FPP by endogenous phosphatases.
    • Solution: Confirm the deletion of LPP1 and DPP1 genes in the host strain [7].
  • Low Volumetric Productivity:
    • Potential Cause: Suboptimal feeding strategy leading to overflow metabolism or insufficient carbon allocation to production.
    • Solution: Fine-tune the fed-batch glucose feed rate to strictly maintain the residual sugar concentration within the target range (e.g., 5-20 g/L).

Conclusion

The synergistic application of advanced metabolic engineering and meticulously optimized fed-batch fermentation processes enables the high-level production of α-santalene in microbial cell factories. The strategies detailed in this protocol—including deregulating the MVA pathway, channeling flux from FPP towards α-santalene synthesis, balancing cofactors, and implementing a controlled fed-batch process with in-situ product recovery—provide a robust framework for researchers to develop efficient bioprocesses. The remarkable success in platforms like K. phaffii underscores the potential of microbial fermentation as a sustainable and scalable alternative to traditional plant extraction for supplying this valuable sesquiterpene.

References

Comprehensive Application Notes and Protocols: Two-Phase Partitioning Cultivation for Enhanced α-Santalene Recovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Two-Phase Partitioning Cultivation and α-Santalene

Two-phase partitioning cultivation (TPPC) represents an advanced fermentation strategy that addresses key challenges in microbial production of terpenoid compounds, particularly the inherent toxicity and volatility of target products like α-santalene. This system employs a second immiscible phase (either organic solvent or solid adsorbent) to continuously extract products from the aqueous cultivation medium, thereby alleviating feedback inhibition and preventing product degradation. The implementation of TPPC has been demonstrated to significantly enhance microbial production of plant-derived terpenes by mitigating the detrimental effects of product accumulation on cellular metabolism and viability [1].

α-Santalene, a sesquiterpene hydrocarbon with a molecular formula of C₁₅H₂₄, serves as the direct precursor to α-santalol—the principal fragrant component of valuable sandalwood oil. This compound has garnered significant commercial interest not only for its applications in perfumery and cosmetics but also for its demonstrated therapeutic potential, including anti-tumor, anti-inflammatory, and antibacterial properties [2]. Traditional production methods relying on extraction from sandalwood trees face substantial limitations due to slow tree growth (typically 15-30 years for maturity), overexploitation concerns, and geographical constraints. Consequently, microbial production of α-santalene via engineered Saccharomyces cerevisiae has emerged as a promising alternative that offers improved sustainability, scalability, and production efficiency [3] [4].

Table 1: Comparison of Two-Phase Partitioning Cultivation Systems for Terpene Production

System Type Second Phase Examples Advantages Limitations Applicability to α-Santalene
Liquid-Liquid (Aqueous-Organic) n-Dodecane, isopropyl myristate, methyl oleate High extraction capacity, continuous operation Potential solvent toxicity, solvent removal required Well-established, 8.5-fold yield improvement demonstrated for similar terpenes [1]
Liquid-Solid (Adsorbent-Based) Amberlite-XAD4 resin, activated carbon No solvent contamination, simplified downstream processing Limited capacity, requires separation from biomass Effective for α-humulene recovery [1]
Aqueous Biphasic Polymer-polymer, polymer-salt Biocompatible, minimal toxicity Limited capacity for hydrophobic compounds, complex formulation Less suitable for highly hydrophobic sesquiterpenes

Strain Engineering Protocols

Metabolic Engineering Strategies

The efficient microbial production of α-santalene requires extensive metabolic engineering to redirect carbon flux from native metabolic pathways toward the desired sesquiterpene. The following protocols detail the construction of high-yielding α-santalene production strains:

  • Promoter Engineering for ERG9 Downregulation: Replace the native promoter of the ERG9 gene (encoding squalene synthase) with the glucose-responsive HXT1 promoter using delitto perfetto methodology. This strategy dynamically reduces carbon flux toward sterol synthesis during high-glucose conditions, thereby increasing FPP availability for α-santalene production. The promoter swap should be confirmed by PCR verification and squalene quantification [3] [5].

  • MVA Pathway Amplification: Integrate a truncated, constitutively active form of HMG1 (tHMG1), lacking the N-terminal regulatory domain, into the genome under control of the strong, constitutive PGK1 promoter. Simultaneously, overexpress the ERG20 gene (encoding FPP synthase) from a multicopy plasmid to enhance the condensation of IPP and DMAPP to FPP. These modifications collectively increase flux through the mevalonate pathway [3] [4].

  • Cofactor Balancing: Delete the GDH1 gene (encoding NADPH-dependent glutamate dehydrogenase) and overexpress the GDH2 gene (encoding NADH-dependent glutamate dehydrogenase) to modify cellular redox cofactor availability. This manipulation increases the NADPH:NADH ratio, which benefits α-santalene biosynthesis as the pathway consumes NADPH while producing NADH [3].

  • FPP Dephosphorylation Minimization: Create knockout mutations in the LPP1 and DPP1 genes (encoding lipid phosphate phosphatases) using CRISPR-Cas9 technology with appropriate repair templates. These phosphatases dephosphorylate FPP to farnesol, thereby diverting precursor from α-santalene production. Verify knockouts by antibiotic resistance and sequencing [3] [4].

  • Transcription Factor Engineering: Introduce the constitutively active upc2-1 allele to enhance expression of multiple MVA pathway genes. This gain-of-function mutation eliminates the need for sterol-dependent activation of the upstream pathway, resulting in increased basal expression of key biosynthetic enzymes [3].

Table 2: Key Genetic Modifications for Enhanced α-Santalene Production

Target Gene/Pathway Modification Type Physiological Effect Expected Impact on Titer
ERG9 Promoter replacement (PHXT1) Reduced squalene synthesis, increased FPP availability 3.4-fold increase [5]
HMG1 Truncation and overexpression (tHMG1) Increased mevalonate production, bypassed feedback regulation 2.1-fold increase [3]
ERG20 Multicopy plasmid expression Enhanced FPP synthesis from IPP/DMAPP 1.8-fold increase [3]
LPP1, DPP1 Gene knockout Reduced FPP dephosphorylation to farnesol 2.3-fold increase [3]
GDH1, GDH2 GDH1 knockout + GDH2 overexpression Increased NADPH:NADH ratio 1.5-fold increase [3]
UPC2 upc2-1 allele expression General upregulation of MVA pathway genes 1.4-fold increase [3]
Enzyme Engineering and Spatial Organization

Recent advances in protein engineering and synthetic biology have enabled more sophisticated approaches to enhance α-santalene production:

  • Santalene Synthase Engineering: Employ rational design to modify the product profile of santalene synthase. Based on computational simulations, residue F441 in SanSyn from Clausena lansium was identified as critical for restricting intermediate conformational dynamics. Site-saturation mutagenesis at this position generated the F441V variant, which produces a more favorable product profile (57.2% α-santalene, 28.6% β-santalene) better suited for sandalwood oil applications [6].

  • Subcellular Localization Optimization: Systematically analyze the native localization patterns of all MVA pathway enzymes using fluorescent protein tagging. Implement spatial rewiring strategies including nuclear export signal (NES) tagging of ERG10 and HMG1 truncation to enhance cytoplasmic localization. This approach reduces metabolic bottlenecks associated with enzyme compartmentalization and has demonstrated a remarkable 132-fold increase in α-santalene titer [7] [4].

pathway Spatial Engineering of α-Santalene Biosynthetic Pathway cluster_cytoplasm Cytosol cluster_legend Legend AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 IPP IPP Mevalonate->IPP ERG12/ERG8/MVD1 DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP DMAPP->GPP ERG20 FPP FPP GPP->FPP ERG20 AlphaSantalene α-Santalene FPP->AlphaSantalene SanSyn ERG10 ERG10 (Native: Cytosol) ERG13 ERG13 (Native: Cytosol) tHMG1 tHMG1 (Engineered: Cytosol) ERG12 ERG12 (Native: Cytosol) IDI1 IDI1 (Overexpressed) ERG20 ERG20 (Overexpressed) SanSyn SanSyn (Heterologous) LegendNative Native Enzyme LegendEngineered Engineered/Overexpressed LegendHeterologous Heterologous Enzyme LegendProduct Target Product

Experimental Setup and Protocols

Two-Phase Fermentation Protocol

Materials and Equipment:

  • Engineered S. cerevisiae strain (e.g., SZ24 or similar high-producing strain)
  • YPD medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose
  • Fermentation medium: 6.9 g/L yeast nitrogen base without amino acids, appropriate dropout supplements, 20 g/L glucose
  • Organic solvent: n-dodecane or isopropyl myristate (sterilized by autoclaving or filtration)
  • Bioreactor with temperature, pH, and dissolved oxygen control
  • Sterile antifoam agent
  • Extraction solvents: ethyl acetate, hexane (HPLC grade)

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL YPD medium and incubate overnight at 30°C with shaking at 220 rpm.
  • Seed Culture: Transfer the pre-culture to 50 mL fermentation medium in a 250 mL baffled flask to achieve OD₆₀₀ ≈ 0.1. Incubate for 16-18 hours until OD₆₀₀ reaches 2.0-3.0.
  • Bioreactor Setup: Prepare the bioreactor with fermentation medium, maintaining a working volume of 70% of total capacity. Set temperature to 30°C, pH to 5.5 (controlled with 2M NaOH and 2M HCl), and dissolved oxygen above 30% saturation via aeration and agitation.
  • Inoculation and Two-Phase Implementation: Inoculate the bioreactor to an initial OD₆₀₀ of 0.5. Once the culture reaches late exponential phase (OD₆₀₀ ≈ 10-15), add the sterilized organic solvent (typically 10-20% v/v) to establish the two-phase system.
  • Fed-Batch Operation: Initiate glucose feeding when concentration drops below 5 g/L. Maintain glucose at limiting concentrations (2-5 g/L) to control growth and enhance production. Continue fermentation for 120-168 hours with regular sampling.
  • Process Monitoring: Monitor cell density (OD₆₀₀), substrate consumption, and product formation throughout the fermentation.
Analytical Methods

Sample Processing:

  • Aqueous phase sampling: Withdraw 1 mL culture broth and centrifuge at 13,000 × g for 5 minutes. Analyze supernatant for substrate and metabolite concentrations.
  • Organic phase sampling: Collect 100 μL of the organic phase and dilute appropriately with ethyl acetate or hexane for GC-MS analysis.
  • Cell-associated product extraction: Harvest cells by centrifugation, resuspend in ethyl acetate, and disrupt using glass bead beating. Centrifuge and combine the organic phase with other samples.

GC-MS Analysis of α-Santalene:

  • Instrument: Gas chromatograph coupled with mass spectrometer
  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm)
  • Temperature program: 60°C for 1 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min
  • Injection temperature: 250°C in splitless mode
  • Carrier gas: Helium at 1.0 mL/min constant flow
  • Ion source temperature: 230°C
  • Interface temperature: 280°C
  • Detection: Selected ion monitoring (SIM) at m/z 119, 133, 161, 204, or full scan mode (50-500 m/z)
  • Quantification: Prepare calibration curve using authentic α-santalene standard (if available) or use relative response factors based on similar sesquiterpenes.

Performance Data and Comparison

Results from Engineered Strains

The implementation of integrated metabolic engineering strategies combined with two-phase partitioning cultivation has yielded substantial improvements in α-santalene production. The reference strain SCIGS28, containing the basic α-santalene production pathway, achieved a yield of 0.0052 Cmmol α-santalene per Cmmol glucose consumed. Through sequential engineering approaches targeting precursor supply, cofactor balance, and transcriptional regulation, the overall α-santalene yield was increased by approximately 4-fold compared to the baseline strain [3].

Recent advances in spatial engineering have demonstrated even more dramatic improvements. By systematically addressing subcellular localization bottlenecks of key MVA pathway enzymes and implementing chromosomal engineering, researchers achieved a remarkable 132-fold increase in α-santalene titer, reaching 568.59 mg/L in fed-batch fermentation [7] [4]. This approach included rational spatial rewiring through HMG1 truncation, nuclear export signal tagging of key enzymes, promoter engineering to downregulate ERG9, additional copy integration for IDI1 and ERG20 overexpression, and targeted medium optimization to improve cellular osmotolerance.

Further enhancement of the santalene/santalol production platform through combined metabolic and enzyme engineering has yielded even higher titers. By optimizing the mevalonate pathway and acetyl-CoA synthesis, knocking out genes encoding enzymes involved in FPP consumption and Z-α-santalol transformation, and deleting the yeast transcriptional repressor ROX1, researchers developed a chassis strain that produced 704.2 mg/L of total santalenes and santalols, with a component ratio matching the ISO 3518:2002 standard for sandalwood oil [6].

Table 3: Performance Comparison of Different α-Santalene Production Systems

Strain/System Engineering Strategy Titer (mg/L) Productivity Fermentation Mode
Reference strain [3] Basic pathway introduction Not specified 0.0052 Cmmol/Cmmol glucose Continuous two-phase
Multistep engineered strain [3] Combined precursor and co-factor engineering Not specified 4-fold improvement over reference Continuous two-phase
Spatially engineered strain [7] [4] Subcellular localization optimization + pathway engineering 568.59 mg/L 132-fold improvement over baseline Fed-batch
SZ24 chassis strain [6] MVA optimization + enzyme engineering 704.2 mg/L (santalenes + santalols) Not specified Not specified
ERG9 dynamic control strain [5] HXT1 promoter for ERG9 regulation Not specified 3.4-fold productivity increase Fed-batch
Two-Phase System Performance

The implementation of two-phase partitioning cultivation has consistently demonstrated significant advantages over conventional single-phase systems:

  • Volatile Terpene Yield Enhancement: In comparative studies of amorphadiene production (a similar sesquiterpene), the implementation of a two-phase culture system enhanced volatile terpene yield by approximately 8.5 times compared to single-phase cultivation [1].

  • Extractive Fed-Batch Performance: For trans-nerolidol production (another valuable sesquiterpene fragrance), single-phase fed-batch fermentation yielded over 6.8 g/L in 3 days, while two-phase extractive fed-batch fermentation achieved approximately 16 g/L in 4 days with a carbon yield of about 9% (g/g) – the highest yield reported to date for this compound [1].

  • Continuous Process Advantages: The development of a specifically optimized continuous fermentation process combined with the metabolic engineering strategy resulted in a final α-santalene productivity of 0.036 Cmmol (g biomass)⁻¹ h⁻¹, demonstrating the potential for sustained, high-level production [3].

Troubleshooting Guide

Common Issues and Solutions:

  • Low α-Santalene Yields: If production remains suboptimal despite genetic modifications, verify the activity of the santalene synthase enzyme through in vitro assays. Check for potential metabolic bottlenecks by quantifying intermediate metabolites (mevalonate, FPP). Ensure that the ERG9 promoter replacement effectively reduces squalene synthesis during production phase.

  • Soltoxicity Effects: If using organic solvents in liquid-liquid TPPC, monitor cell viability regularly. For solvent-sensitive strains, consider alternative adsorbent-based systems using Amberlite XAD resins or switch to more biocompatible solvents like isopropyl myristate or methyl oleate.

  • Phase Separation Challenges: For liquid-liquid systems, inadequate phase separation can complicate downstream processing. Optimize agitation speed to balance extraction efficiency and phase separation. Consider adding a settling period before sampling or implementing continuous separation systems.

  • Genetic Instability: Engineered strains may lose productivity over extended cultivation. Implement selection pressure where possible, and consider chromosomal integration of key pathway genes rather than plasmid-based expression for improved stability.

  • Foaming Issues: Terpene production and agitation can cause excessive foaming. Use sterile antifoam agents (e.g., polypropylene glycol) at appropriate concentrations, and ensure adequate headspace in the bioreactor.

Conclusions and Future Perspectives

The integration of systematic metabolic engineering with advanced two-phase cultivation strategies has dramatically advanced the microbial production of α-santalene. The combination of pathway optimization, cofactor balancing, enzyme engineering, and in situ product recovery has enabled titers exceeding 500 mg/L, making microbial production an increasingly viable alternative to traditional extraction methods.

Future development efforts should focus on several key areas:

  • Integration of continuous processing throughout the entire production pipeline, from fermentation to downstream purification
  • Further optimization of enzyme specificity and activity through advanced protein engineering approaches
  • Development of more sophisticated co-culture systems for efficient conversion of α-santalene to α-santalol
  • Scale-up and process intensification to demonstrate economic viability at industrial scale
  • Exploration of alternative microbial hosts with potentially higher inherent terpene production capabilities

The protocols and application notes presented here provide a comprehensive foundation for researchers seeking to implement two-phase partitioning cultivation for α-santalene production. As these technologies continue to mature, microbial production of sandalwood fragrances has the potential to significantly reduce pressure on natural sandalwood resources while providing a consistent, sustainable supply of these valuable compounds.

References

Comprehensive Application Notes and Protocols for Mevalonate Pathway Engineering to Enhance α-Santalene Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Mevalonate Pathway and α-Santalene Production

α-Santalene is a valuable sesquiterpene hydrocarbon that serves as the immediate precursor to α-santalol, the principal fragrant component of sandalwood oil. With natural sandalwood resources declining due to habitat destruction and over-exploitation, biotechnological production of santalenes has emerged as a sustainable alternative to traditional extraction methods. The mevalonate (MVA) pathway serves as the fundamental metabolic route for producing the universal sesquiterpene precursor farnesyl diphosphate (FPP) in eukaryotic systems. Engineering this pathway in microbial hosts such as Saccharomyces cerevisiae has shown remarkable promise for the industrial-scale production of α-santalene and other valuable terpenoids.

The biosynthesis of α-santalene begins with the universal sesquiterpene precursor FPP, which is cyclized by the enzyme santalene synthase to form α-santalene. This reaction represents the branch point between primary metabolism and santalene-specific biosynthesis. The catalytic efficiency of santalene synthase and the availability of FPP substrate are critical determinants of overall α-santalene yield. In native systems, FPP is subject to multiple competing metabolic pathways, making metabolic engineering essential for redirecting carbon flux toward α-santalene production. Recent advances in synthetic biology and enzyme engineering have enabled significant improvements in α-santalene titers, moving this platform closer to industrial feasibility.

Metabolic Engineering Strategies for Enhanced Precursor Supply

Host Strain Selection and Engineering

Saccharomyces cerevisiae serves as an ideal platform for α-santalene production due to its native MVA pathway and well-established genetic tools. Engineering begins with the selection of a host strain with robust acetyl-CoA production, as this metabolite serves as the primary building block for the MVA pathway. The following modifications are essential for optimizing precursor availability:

  • Elimination of competing pathways: Disruption of the ERG9 gene, which encodes squalene synthase, reduces carbon diversion toward sterol biosynthesis. However, partial rather than complete disruption is recommended to maintain essential ergosterol production for membrane integrity.

  • Augmentation of acetyl-CoA supply: Overexpression of acetyl-CoA synthetase (ACS1/2) and aldehyde dehydrogenase (ALD6) enhances the acetyl-CoA pool, while reducing glycerol production (GPD1 deletion) redirects carbon toward acetyl-CoA generation.

  • Modulation of transcriptional regulators: Deletion of the transcriptional repressor ROX1 relieves repression of aerobic respiration genes, improving metabolic efficiency under oxygen-limited conditions typical of terpene fermentations [1].

Balancing MVA Pathway Flux

The core MVA pathway consists of multiple enzymatic steps that must be carefully balanced to avoid the accumulation of toxic intermediates while maximizing flux toward FPP. Key engineering strategies include:

  • HMG-CoA reductase (HMGCR) enhancement: This catalyzes the first committed step of the MVA pathway and represents a major flux control point. Overexpression of a truncated, constitutively active form of HMGCR (tHMG1) removes normal feedback regulation and significantly increases pathway flux.

  • Modulation of downstream kinases: Mevalonate kinase (MK) and phosphomevalonate kinase (PMK) catalyze ATP-dependent phosphorylation steps. These enzymes are subject to product inhibition by FPP and other isoprenoid diphosphates, making them important engineering targets. Studies in Santalum album have identified SaMK and SaPMK genes that can be heterologously expressed to overcome these bottlenecks [2].

  • FPP synthase enhancement: Overexpression of ERG20 encoding FPP synthase increases the pool of FPP available for santalene synthase. However, simple overexpression may not suffice; spatial organization through enzyme fusion or scaffolding can improve substrate channeling to santalene synthase.

Table 1: Key Metabolic Engineering Modifications for Enhanced α-Santalene Production

Target Gene/Pathway Engineering Strategy Effect on α-Santalene Production Reference
ERG9 (squalene synthase) Promoter replacement or knockdown Reduces carbon diversion to sterols, increases FPP availability [1]
HMG1 (HMG-CoA reductase) Overexpression of truncated form Increases flux through committed MVA pathway step [3]
ERG20 (FPP synthase) Overexpression with santalene synthase fusion Enhances FPP supply and substrate channeling [1]
Acetyl-CoA supply pathway ACS1/2 and ALD6 overexpression Increases primary building block availability [1]
ROX1 (transcriptional repressor) Gene deletion Derepresses aerobic respiration genes [1]
MK/PMK kinases Heterologous expression of SaMK/SaPMK Overcomes endogenous regulation and inhibition [2]
Compartmentalization and Cofactor Balancing

Recent studies have explored mitochondrial compartmentalization of the MVA pathway as a strategy to isolate santalene production from native regulation. However, this approach requires careful balancing of enzyme expression to prevent the accumulation of toxic intermediates, particularly mevalonate pyrophosphate. As demonstrated in squalene production studies, constructing combinatorial strain libraries with varying promoter strengths for MVA pathway enzymes can identify optimal expression configurations that minimize intermediate accumulation while maximizing flux [4]. Additionally, cofactor regeneration is crucial, as the MVA pathway consumes substantial ATP and NADPH. Integration of water-forming NADPH oxidase (noxE) or overexpression of glucose-6-phosphate dehydrogenase (ZWF1) can improve NADPH availability.

Enzyme Engineering of Santalene Synthase

Santalene Synthase Variants and Their Product Profiles

The enzyme santalene synthase catalyzes the cyclization of FPP into α-santalene and represents the final committed step in the biosynthetic pathway. Different santalene synthase variants exhibit distinct product profiles that significantly impact the composition of the resulting terpene mixture:

  • SaSSy from Santalum album: Native enzyme producing a mixture of α-santalene, β-santalene, epi-β-santalene, and exo-α-bergamotene with limited selectivity for α-santalene.

  • SanSyn from Clausena lansium: Naturally product-specific enzyme with α-santalene as its predominant product (approximately 90% selectivity) [1].

  • SanSynF441V: Engineered variant created through rational design that produces 57.2% α-santalene, 28.6% β-santalene, 6.7% epi-β-santalene, and 7.6% exo-α-bergamotene, representing a more desirable product profile for sandalwood oil applications [1].

Rational Engineering Based on Catalytic Mechanism

Understanding the catalytic mechanism of santalene synthase is essential for rational engineering. Multiscale simulations and QM/MM calculations have revealed that the conformational dynamics of carbocation intermediates determine product specificity. Key findings include:

  • The F441 residue in SanSyn restricts intermediate conformational dynamics, directing catalysis primarily toward α-santalene formation through direct deprotonation by the general base T298.

  • Mutation of this plastic residue to valine (F441V) enlarges the active site cavity, allowing alternative deprotonation pathways that increase β-santalene production while maintaining substantial α-santalene output [1].

  • In SaSSy, T318 serves as the major general base for deprotonation at C-4 to yield α-santalene, with mutation (T318A) resulting in almost complete loss of α- and β-santalene production [1].

Table 2: Comparison of Santalene Synthase Variants and Their Product Profiles

Enzyme Variant α-Santalene (%) β-Santalene (%) epi-β-Santalene (%) exo-α-Bergamotene (%) Source Organism
SaSSy ~30-40% ~15-25% ~10-15% ~20-30% Santalum album
SanSyn ~90% <5% <5% <5% Clausena lansium
SanSynF441V 57.2% 28.6% 6.7% 7.6% Engineered variant
SaSSyF424A <5% <5% <5% >90% Engineered variant
SaSSyT318A <1% <1% ~50% ~40% Engineered variant

Detailed Experimental Protocols

Plasmid Construction and Strain Engineering

Protocol 1: Golden Gate Assembly for Santalene Synthase Expression

Materials:

  • BsaI-HFv2 restriction enzyme (NEB)
  • T4 DNA Ligase (NEB)
  • pRS42K yeast expression vector
  • Synthetic santalene synthase genes (codon-optimized for S. cerevisiae)
  • Chemically competent E. coli DH5α

Procedure:

  • Design oligonucleotides to amplify santalene synthase genes with appropriate overhangs for Golden Gate assembly.
  • Perform PCR amplification using Phusion High-Fidelity DNA Polymerase with the following cycling conditions: 98°C for 30 sec; 30 cycles of 98°C for 10 sec, 55°C for 20 sec, 72°C for 30 sec/kb; final extension at 72°C for 5 min.
  • Purify PCR products using silica membrane-based purification kits.
  • Set up Golden Gate assembly reaction: 50 ng vector DNA, 20-30 ng of each insert, 1μL BsaI-HFv2, 1μL T4 DNA Ligase, 2μL 10× T4 Ligase Buffer, total volume 20μL.
  • Incubate in a thermocycler: 30 cycles of 37°C for 2 min and 16°C for 5 min, followed by 50°C for 5 min and 80°C for 5 min.
  • Transform 2μL assembly reaction into chemically competent E. coli DH5α, plate on LB with appropriate antibiotic, and incubate overnight at 37°C.
  • Verify correct assembly by colony PCR and Sanger sequencing.

Protocol 2: CRISPR-Cas9 Mediated Gene Integration in *S. cerevisiae*

Materials:

  • CRISPR-Cas9 plasmid (e.g., pCAS)
  • Hybridization and transformation of guide RNA and donor DNA templates
  • YPAD medium
  • Lithium acetate/TE buffer (100mM lithium acetate, 10mM Tris-HCl, 1mM EDTA, pH 7.5)
  • Single-stranded carrier DNA (2mg/mL)

Procedure:

  • Design guide RNA sequences targeting the genomic integration site using computational tools like CRISPRscan.
  • Synthesize donor DNA containing the gene of interest flanked by 500bp homology arms targeting the desired genomic locus.
  • Transform CRISPR-Cas9 plasmid and donor DNA into yeast using lithium acetate transformation:
    • Grow yeast overnight in YPAD to mid-log phase (OD600 = 0.5-0.8)
    • Harvest 5mL culture by centrifugation, wash with sterile water, then with lithium acetate/TE buffer
    • Resuspend cells in 240μL lithium acetate/TE buffer with 5μL single-stranded carrier DNA
    • Add plasmid DNA (500ng) and donor DNA (1μg)
    • Add 700μL PEG solution (40% PEG-4000 in lithium acetate/TE buffer), mix thoroughly
    • Incubate at 30°C for 30 min, then 42°C for 25 min
    • Plate on appropriate selective medium and incubate at 30°C for 2-3 days
  • Verify integration by colony PCR and strain purification through re-streaking.
Fermentation and Product Extraction

Protocol 3: Batch Fermentation for α-Santalene Production

Materials:

  • Engineered S. cerevisiae strain
  • Synthetic complete (SC) medium lacking appropriate amino acids
  • YPD medium
  • Dodecane (10% v/v) as an overlay for in situ product extraction
  • Glucose (20% w/v) feed solution

Procedure:

  • Inoculate single colony of engineered yeast into 5mL SC medium and grow overnight at 30°C with shaking at 250rpm.
  • Dilute overnight culture to OD600 = 0.1 in 50mL fresh SC medium in 250mL baffled flasks.
  • Add 10% (v/v) dodecane overlay to capture volatile α-santalene.
  • Incubate at 30°C with shaking at 250rpm for 96 hours.
  • For fed-batch fermentation in bioreactors:
    • Inoculate 500mL working volume bioreactor with seed culture to OD600 = 0.1
    • Maintain temperature at 30°C, pH at 5.5, dissolved oxygen at 30%
    • Initiate glucose feed (20% w/v) when initial carbon source is depleted (typically at 24h)
    • Maintain microaerobic conditions after 48h to promote sesquiterpene production
  • Harvest samples regularly for OD600 measurement and product analysis.

Protocol 4: α-Santalene Extraction and Analysis

Materials:

  • Ethyl acetate (HPLC grade)
  • Anhydrous sodium sulfate
  • Santalene standards (α-santalene, β-santalene)
  • GC-MS system with HP-5MS column (30m × 0.25mm × 0.25μm)

Procedure:

  • Separate the dodecane overlay from the fermentation broth by centrifugation at 3000×g for 10 min.
  • Dilute 100μL dodecane phase with 900μL ethyl acetate.
  • For intracellular α-santalene extraction:
    • Harvest cells from 1mL culture by centrifugation
    • Resuspend in 400μL ethyl acetate and 100μL acid-washed glass beads
    • Vortex for 10 min, then centrifuge at 13000×g for 5 min
    • Collect organic phase and repeat extraction twice
    • Combine organic phases and dry over anhydrous sodium sulfate
  • Analyze samples by GC-MS using the following method:
    • Injector temperature: 250°C
    • Oven program: 60°C for 1 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min
    • Carrier gas: Helium at 1.0mL/min constant flow
    • Mass spectrometer: EI mode at 70eV, scan range m/z 40-400
  • Quantify α-santalene using calibration curves with authentic standards.

Analytical Methods and Performance Metrics

Quantification of Metabolic Intermediates

Comprehensive analysis of MVA pathway intermediates is essential for identifying flux bottlenecks. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity for quantifying low-abundance intermediates:

  • Sample preparation: Rapid quenching of metabolism using cold methanol (-40°C) followed by extraction with 50% acetonitrile.
  • Chromatography: HILIC column (2.1 × 100mm, 1.7μm) with mobile phase A (10mM ammonium acetate, pH 9.0) and B (acetonitrile). Gradient: 85% B to 30% B over 12min.
  • Mass detection: Negative ESI mode for organic acids (mevalonate, mevalonate-5-phosphate) and positive ESI mode for phosphorylated intermediates (mevalonate-5-diphosphate, IPP, FPP).
  • Calibration: Use stable isotope-labeled internal standards (e.g., ²H₇-mevalonate) for accurate quantification.
Assessing Strain Performance

Critical performance metrics for evaluating α-santalene production strains include:

  • Titer (mg/L): The total α-santalene produced, with current high-performing strains achieving 704.2 mg/L of total santalenes/santalols [1].
  • Yield (C-mol α-santalene/C-mol glucose): Carbon conversion efficiency, with reported values of 0.0052 Cmmol/Cmmol [3].
  • Productivity (mg/L/h): Volumetric production rate, with optimized processes reaching 0.036 Cmmol/g biomass/h [3].
  • Specificity (% α-santalene): Percentage of α-santalene in total sesquiterpene products, ranging from ~30% for native SaSSy to ~90% for engineered SanSyn variants [1].

Table 3: Analytical Methods for α-Santalene Production Characterization

Analyte Analytical Method Sample Preparation Key Parameters Strain Performance Benchmark
α-Santalene GC-MS with HP-5MS column Dodecane overlay extraction Retention time: ~12.5min, m/z: 204, 161, 119 Up to 704.2 mg/L total santalenes/santalols [1]
MVA pathway intermediates LC-MS/MS with HILIC column Cold methanol quenching and extraction MRM transitions specific to each intermediate Identify flux control points
FPP LC-MS/MS with reverse-phase C18 Formic acid/MeOH extraction m/z 381→79 in negative mode Critical branch point metabolite
Enzyme activity In vitro assay with radiolabeled FPP Cell lysate centrifugation Radiolabeled product separation by TLC Santalene synthase activity measurement
mRNA expression qRT-PCR RNA extraction with DNase treatment Normalize to housekeeping genes Verify pathway expression

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions
  • Low α-santalene titer despite high pathway expression:

    • Possible cause: Toxicity from pyrophosphate intermediates accumulating due to imbalanced enzyme expression.
    • Solution: Implement combinatorial promoter libraries to optimize expression balance of MVA pathway enzymes, particularly MK and PMK [4]. Consider mitochondrial compartmentalization to isolate pathway from native regulation.
  • Poor strain growth after metabolic engineering:

    • Possible cause: Excessive disruption of sterol biosynthesis or redox imbalance.
    • Solution: Use tunable promoters rather than constitutive knockout for essential genes like ERG9. Introduce NADPH regeneration pathways or utilize S. cerevisiae gre3Δ mutants to improve redox balance.
  • Undesirable sesquiterpene profile:

    • Possible cause: Santalene synthase with poor product specificity.
    • Solution: Employ engineered SanSynF441V variant which provides improved α-santalene to β-santalene ratio (approximately 2:1) [1].
  • Loss of production stability over extended cultivation:

    • Possible cause: Genetic instability or plasmid loss.
    • Solution: Integrate expression cassettes into genomic loci rather than using episomal plasmids. Include selective pressure during pre-culture and main fermentation.
Scale-Up Considerations

For industrial translation of α-santalene production, several factors require attention:

  • Oxygen transfer: Sesquiterpene biosynthesis has microaerobic requirements, needing careful oxygen control during scale-up. Implement cascading dissolved oxygen control with agitation and aeration rates.

  • Product inhibition: α-Santalene and intermediates can inhibit cell growth at high concentrations. Implement in situ product removal through two-phase fermentation with dodecane or resin-based capture.

  • Feedstock optimization: Consider using sucrose or molasses as cost-effective alternatives to glucose in industrial settings. Perform metabolic flux analysis to identify optimal feeding strategies.

Technical Appendix: Pathway Visualization with Graphviz

The following DOT language script generates a comprehensive visualization of the engineered mevalonate pathway for α-santalene production, incorporating key metabolic engineering interventions:

mevalonate_pathway Engineered Mevalonate Pathway for α-Santalene Production cluster_engineering Metabolic Engineering Interventions AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA 2x Acetyl-CoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Acetyl-CoA Mevalonate Mevalonate HMGCoA->Mevalonate 2 NADPH HMGCR HMG-CoA Reductase (tHMG1 Overexpression) HMGCoA->HMGCR Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P ATP MK Mevalonate Kinase (SaMK Expression) Mevalonate->MK Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP ATP PMK Phosphomevalonate Kinase (SaPMK Expression) Mevalonate5P->PMK IPP Isopentenyl-PP (IPP) Mevalonate5PP->IPP ATP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl-PP (GPP) DMAPP->GPP IPP FPP Farnesyl-PP (FPP) GPP->FPP IPP AlphaSantalene α-Santalene FPP->AlphaSantalene Sterols Sterols FPP->Sterols SantaleneSynthase Santalene Synthase (Engineered SanSynF441V) FPP->SantaleneSynthase SqualeneSynthase Squalene Synthase (ERG9 Knockdown) FPP->SqualeneSynthase HMGCR->Mevalonate MK->Mevalonate5P PMK->Mevalonate5PP SantaleneSynthase->AlphaSantalene SqualeneSynthase->Sterols AcCoA_eng Enhanced Acetyl-CoA Supply (ACS1/2, ALD6 Overexpression) Rox1_del ROX1 Deletion (Derepressed Respiration) Mitochondrial Mitochondrial Compartmentalization (Balanced Expression)

Conclusion and Future Perspectives

The engineering of the mevalonate pathway for enhanced α-santalene production represents a compelling example of industrial biotechnology applied to fragrance ingredient manufacturing. Through strategic manipulation of both host metabolism and pathway enzymes, researchers have achieved remarkable improvements in titer and specificity. The integration of systems biology tools with rational protein engineering has been particularly effective in overcoming inherent metabolic bottlenecks.

Future directions in this field will likely focus on dynamic pathway regulation to balance growth and production phases, subcellular compartmentalization strategies to minimize cross-talk with native metabolism, and enzyme fusion constructs to enhance substrate channeling. Additionally, the development of cell-free systems for santalene production may circumvent cellular toxicity limitations. As synthetic biology tools continue to advance, the commercial viability of bio-based α-santalene production appears increasingly attainable, offering a sustainable alternative to traditional extraction methods and contributing to the conservation of endangered sandalwood species.

References

Application Notes and Protocols: Cytochrome P450-Mediated Oxidation of α-Santalene to α-Santalol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

α-Santalol is a principal sesquiterpene alcohol comprising up to 55% of sandalwood oil, valued for its unique fragrance and documented medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities [1] [2]. Traditional production relies on steam distillation from mature Santalum album heartwood, a process constrained by the tree's long growth period and overexploitation [3]. Consequently, biotechnological production in engineered microbial hosts like Saccharomyces cerevisiae presents a sustainable alternative [4] [3]. This process hinges on the critical enzymatic step where Cytochrome P450 monooxygenases (CYPs) catalyze the regioselective oxidation of α-santalene to (Z)-α-santalol [5] [3]. These notes detail the functional expression of the requisite P450 enzymes and provide protocols for constructing efficient microbial cell factories.

Biosynthetic Pathway and Key Enzymes

The biosynthesis proceeds via the mevalonate (MVA) pathway in the plant cytosol or engineered yeast. Farnesyl diphosphate (FPP), a central intermediate, is cyclized to form α-santalene, which is subsequently oxidized by a CYP to form α-santalol [3].

The table below summarizes the key enzymes involved in the conversion of FPP to α-santalol:

Table 1: Key Enzymes in the Santalol Biosynthetic Pathway

Enzyme Class Gene Example Source Organism Substrate Product
Santalene Synthase (STS) SaSSy Santalum album (E,E)-FPP α-Santalene, β-Santalene, epi-β-Santalene, exo-α-Bergamotene [3]
Santalene Synthase (STS) SanSyn Clausena lansium (E,E)-FPP α-Santalene, exo-α-Bergamotene (trace) [3]
Cytochrome P450 (CYP) CYP736A167 Santalum album α-Santalene (Z)-α-Santalol [5]

The following diagram illustrates the core biosynthetic pathway from a central metabolic precursor to α-santalol.

biosynthetic_pathway MVA Mevalonate Pathway FPP Farnesyl Diphosphate (FPP) MVA->FPP STS Santalene Synthase (STS) FPP->STS AlphaSantalene α-Santalene CYP P450 Enzyme (e.g., CYP736A167) AlphaSantalene->CYP AlphaSantalol (Z)-α-Santalol STS->AlphaSantalene Cyclization CYP->AlphaSantalol Oxidation CPR Cytochrome P450 Reductase (CPR) CPR->CYP Electron transfer

Quantitative Data on Microbial Production

Metabolic engineering efforts in various microbial hosts have achieved significant production titers of α-santalene and α-santalol. The table below compiles key quantitative data from recent studies for easy comparison.

Table 2: Biotechnological Production of Santalenes and Santalols in Heterologous Hosts

Host Carbon Source Product Titer Key Engineering Strategy Reference
S. cerevisiae Glucose α-Santalene 163 mg/L Promoter engineering, MVA pathway enhancement [3]
S. cerevisiae Glucose & Galactose Santalols 1.3 g/L GAL regulatory system, PGM2 overexpression, ERG9 repression [4]
S. cerevisiae Glucose & Galactose Santalenes 0.3 g/L GAL regulatory system, PGM2 overexpression, ERG9 repression [4]
Y. lipolytica Glucose α-Santalene 27.92 mg/L Expression of SaSSy gene [3]

Detailed Experimental Protocols

Protocol 1: Functional Expression of P450s in S. cerevisiae

This protocol is adapted from studies that identified plant genes to enhance the functional expression of difficult P450s in yeast [5].

A. Materials
  • Strain: S. cerevisiae betaxanthin-producing biosensor strain (e.g., yJS1256).
  • Vectors: Plasmid(s) containing the P450 (e.g., CYP736A167) and its cognate CPR (e.g., CPR2 from S. album) under strong, constitutive yeast promoters (e.g., TEF1p).
  • Library: An Arabidopsis thaliana cDNA overexpression library in a yeast shuttle vector (e.g., pGADT7-AD).
  • Media: SCD-URA (Synthetic Complete Dropout medium lacking uracil).
B. Strain Construction and Screening Procedure
  • Co-transformation: Co-transform the yeast biosensor strain with the P450/CPR expression cassette and the A. thaliana cDNA library. A helper plasmid like pRS416-TEF1p can facilitate in vivo assembly.
  • Library Coverage: Plate transformed cells on SCD-URA agar plates. Aim for a library coverage of at least 50-fold (e.g., 10^6 independent clones) to ensure comprehensive screening.
  • High-Throughput Screening (HTS):
    • Pick colonies exhibiting high fluorescence or color intensity (indicative of high P450 activity in a biosensor strain) and inoculate into deep-well plates containing SCD-URA medium.
    • Grow pre-cultures for 2 days at 30°C.
    • Dilute pre-cultures into fresh medium to an OD600 of 0.1.
    • Harvest mid-log phase cells and measure fluorescence (e.g., 498 nm excitation/533 nm emission for betaxanthin). Normalize fluorescence intensity to cell density (OD600).
  • Hit Validation: Isolate plasmids from the best-performing clones, sequence them to identify the inserted A. thaliana gene, and re-transform into a fresh background to confirm the phenotype.
C. Key Identified Enhancer Genes

Research has identified several A. thaliana genes that, when overexpressed, synergistically improve P450 activity:

  • AtGRP7
  • AtMSBP1
  • AtCOL4 Simultaneous overexpression of these three genes increased the conversion rate of α-santalene to Z-α-santalol by 2.97-fold [5].
Protocol 2: Production and Analysis of α-Santalol in Yeast

This protocol outlines the fermentation and analytical methods for a yeast strain engineered to produce α-santalol [5] [4].

A. Strain and Cultivation
  • Use an engineered S. cerevisiae strain (e.g., BY4741 background) with the following integrated components:
    • α-Santalene Synthase (e.g., SaSS)
    • P450 (CYP736A167) and CPR (CPR2)
    • Overexpressed MVA pathway genes (e.g., tHMG1, ERG20, ERG12, IDI1).
  • Pre-culture: Inoculate a single colony into 5 mL SCD-URA medium and culture for 2 days at 30°C with shaking (250 rpm).
  • Main culture: Inoculate 50 mL of fresh medium in a 250 mL baffled flask with pre-culture to an initial OD600 of 0.1. Culture for 5 days at 30°C and 250 rpm.
B. Metabolite Extraction and Analysis
  • Extraction:
    • Harvest 2 mL of culture by centrifugation (12,000 × g for 2 min).
    • Resuspend the cell pellet in 700 μL of ethyl acetate.
    • Disrupt cells by bead beating or vortexing with glass beads.
    • Centrifuge the lysate at 12,000 × g for 10 min.
  • GC-MS Analysis:
    • Inject the ethyl acetate supernatant (2 μL, split mode 20:1) into a GC-MS system equipped with a DB-5MS column.
    • Injector Temperature: 280°C
    • Oven Program:
      • Initial: 40°C for 3 min
      • Ramp 1: 10°C/min to 130°C
      • Ramp 2: 2°C/min to 180°C
      • Ramp 3: 50°C/min to 300°C, hold for 10 min.
  • Quantification:
    • Identify α-santalene and Z-α-santalol by comparison with authentic standards.
    • Quantify using a standard curve generated from known concentrations.
    • Calculate the conversion rate as: [Z-α-santalol] / ([α-santalene] + [Z-α-santalol]) [5].

The following flowchart summarizes this integrated experimental workflow.

experimental_workflow Start Strain Construction A Engineer Yeast: - Integrate SAS, CYP, CPR - Overexpress MVA genes Start->A B Pre-culture (2 days, SCD-URA) A->B Screen HTS Option: Screen cDNA Library for Enhancers A->Screen Optional C Main Culture (5 days, 30°C) B->C D Metabolite Extraction (Ethyl Acetate) C->D E GC-MS Analysis D->E F Data Analysis: - Quantification - Conversion Rate E->F Screen->B

Troubleshooting and Optimization

  • Low P450 Activity: Co-express the P450 with a matching cytochrome P450 reductase (CPR). Screening an A. thaliana cDNA library for enhancers like AtGRP7, AtMSBP1, and AtCOL4 can significantly boost functional expression [5].
  • Low Overall Titer: Repress the native yeast sterol pathway by replacing the native promoter of ERG9 (squalene synthase) with a weaker, glucose-repressed promoter like PHXT1. Perform fermentations in galactose-rich media to simultaneously derepress the GAL system driving the santalol pathway and repress ERG9 [4].
  • Precursor Channeling: Overexpress key MVA pathway genes, particularly a truncated, deregulated version of HMG1 (tHMG1), to increase flux towards FPP [5] [4].

Conclusion and Future Perspectives

The functional expression of cytochrome P450 enzymes like CYP736A167 in S. cerevisiae is a critical step for the sustainable bioproduction of α-santalol. Strategies such as screening for heterologous enhancer genes and employing inducible GAL systems have proven highly effective, enabling production titers to reach gram-per-liter levels [5] [4]. Future efforts should focus on further optimizing P450 expression and activity via protein engineering, balancing redox cofactor supply, and dynamic pathway control to push yields toward commercially viable levels for the perfume, cosmetic, and pharmaceutical industries.

References

Troubleshooting Guide: Indole Competition in α-Santalene Production

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about diagnosing and resolving issues related to indole competition.

  • Q: Why does my engineered E. coli show high indole production and low α-santalene yields?

    • A: Indole is a native metabolite in E. coli, synthesized from tryptophan. The metabolic pathways for indole and α-santalene compete for the same precursor pool. High indole synthesis can divert tryptophan away from the mevalonate pathway that leads to α-santalene, thereby reducing your target product's yield [1]. This is primarily a issue of metabolic flux competition rather than just indole toxicity.
  • Q: How can I genetically modify my strain to reduce this competition?

    • A: A highly effective strategy is to delete the tnaA gene. This gene encodes tryptophanase, the enzyme responsible for converting tryptophan into indole. Knocking out tnaA disrupts the indole synthesis pathway, making more tryptophan available for the α-santalene biosynthetic modules [1].
  • Q: I've deleted tnaA, but my α-santalene titers are still not optimal. What else can I do?

    • A: tnaA deletion addresses one major competitive pathway. To further enhance production, you should also optimize the expression of the α-santalene synthetic operon itself. Using tools like Ribosome Binding Site (RBS) manipulation can balance the expression levels of multiple enzymes in the pathway, reducing metabolic burden and improving flux toward α-santalene [1].

Experimental Protocol: Minimizing Indole Competition

This section provides a detailed methodology, based on published research, for constructing an E. coli strain with reduced indole competition for high-level α-santalene production [1].

The following diagram outlines the key genetic modifications and the resulting metabolic flow.

metabolic_pathway E. coli Metabolic Engineering for α-Santalene Tryptophan Tryptophan PrecursorPool Precursor Pool Tryptophan->PrecursorPool Shared Precursor tnaA tnaA gene (tryptophanase) Tryptophan->tnaA Indole Indole SantalenePathway α-Santalene Pathway PrecursorPool->SantalenePathway Enhanced Flux AlphaSantalene α-Santalene SantalenePathway->AlphaSantalene tnaA->Indole Competitive Path tnaA_KO tnaA Deletion (Knock-Out) tnaA_KO->tnaA Disrupts RBS_Opt RBS Optimization of Synthetic Operon RBS_Opt->SantalenePathway Optimizes

Key Strategies Visualized:

  • Competitive Pathway (Red): The native tnaA enzyme diverts tryptophan toward indole production, competing with the santalene pathway.
  • Engineering Strategies (Green): Deleting the tnaA gene disrupts this competition, while RBS optimization of the synthetic operon enhances the flux toward α-santalene.
Step-by-Step Procedure
  • Strain and Plasmid Construction

    • Parent Strain: Start with an E. coli strain (e.g., NA-IS3D) already engineered with the base α-santalene synthetic operon [1].
    • tnaA Deletion: Use a gene knockout technique, such as λ-Red recombinase-mediated recombination, to delete the tnaA gene from the chromosome of your parent strain. This creates the tnaA- knockout strain.
    • Verification: Confirm the knockout via colony PCR and sequencing.
  • Culture Conditions

    • Medium: Use a defined rich medium like LB or a mineral salts medium supplemented with appropriate antibiotics to maintain plasmid selection.
    • Induction: Inoculate a fresh culture and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Induce the expression of the α-santalene pathway by adding a suitable inducer (e.g., IPTG for lac-based promoters).
    • Production Phase: Continue incubation for 48-72 hours under conditions optimal for terpene production (often at 30°C with good aeration).
  • Analytical Methods

    • α-Santalene Quantification:
      • Extraction: Use a solvent like dodecane for in-situ extraction or perform a total organic extraction from the culture.
      • Analysis: Analyze extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-FID. Quantify α-santalene by comparing peak areas to a standard curve made with pure α-santalene.
    • Indole Detection:
      • Assay: Use colorimetric assays (e.g., Kovac's reagent) or HPLC to monitor indole levels in the culture supernatant, confirming the success of the tnaA knockout.

The table below summarizes the quantitative impact of these engineering strategies as reported in the literature [1].

Table 1: Impact of Metabolic Engineering on α-Santalene Production in *E. coli*

Strain Description Key Genetic Modification α-Santalene Titer (mg·L⁻¹) Fold Increase
Base Engineered Strain RBS-optimized operon (NA-IS3D) 412 (Baseline)
Optimized Strain tnaA deletion + RBS optimization 599 1.5x

Key Takeaways for Researchers

The core strategy to boost α-santalene production involves a two-pronged approach: first, eliminate the major competitive pathway by knocking out the tnaA gene, and second, fine-tune the expression of your synthetic pathway using RBS engineering to maximize metabolic efficiency [1].

References

tnaA Deletion for Enhanced α-Santalene Production

Author: Smolecule Technical Support Team. Date: February 2026

The deletion of the tnaA gene, which encodes tryptophanase, is a metabolic engineering strategy that redirects the host's resources toward the desired product. This enzyme is responsible for degrading tryptophan into indole, pyruvate, and ammonia [1]. Research has shown that deleting tnaA can lead to a 1.5-fold increase in α-santalene production [1]. The prevailing hypothesis is that indole-associated amino acid metabolism competes with the synthesis of α-santalene. By eliminating this competitive pathway, more precursor molecules are available for the terpenoid biosynthesis pathway [1].

The core of this finding is summarized in the table below, which compares the production levels in different genetic backgrounds.

E. coli Strain Relevant Genotype α-Santalene Titer (mg/L) Fold Increase Key Genetic Manipulation
E. coli NA-IS3D [1] Base production strain 412 (Baseline) Optimized α-santalene synthetic operon via RBS engineering [1]
E. coli tnaA- NA-IS3D [1] tnaA deletion mutant 599 1.5x Deletion of tnaA gene in the NA-IS3D background [1]

Experimental Protocol & Workflow

The following workflow outlines the key steps for implementing and validating the tnaA deletion strategy. The diagram shows the sequence from host preparation to final analysis.

Start Start: Prepare Base Strain A Genetically engineer base E. coli strain for α-santalene production Start->A B Optimize RBS of α-santalene synthetic operon A->B C Delete tnaA gene (e.g., via λ-Red recombination) B->C D Fermentation in suitable medium (e.g., Terrific Broth) C->D E Extract terpenoids from culture D->E F Analyze α-santalene titer via GC-MS E->F End End: Compare Titer to Control F->End

Detailed Methodologies
  • Strain Construction

    • Base Strain: Begin with an E. coli strain (e.g., MG1655 derivative) that has been engineered with the heterologous α-santalene biosynthetic pathway. This typically involves genes for a mevalonate (MVA) pathway or a direct sesquiterpene precursor pathway, along with a santalene synthase gene [2] [1].
    • RBS Optimization: Before deleting tnaA, optimize the Ribosome Binding Sites (RBSs) of the α-santalene synthetic operon to balance enzyme expression and minimize metabolic burden. The high-producing base strain E. coli NA-IS3D was created this way [1].
    • tnaA Deletion: Use a gene knockout technique like λ-Red recombinase-mediated recombination to delete the tnaA gene from the chromosome of your base production strain. Replace the gene with an antibiotic resistance cassette (which can be excised later if needed) [1].
  • Fermentation and Analysis

    • Cultivation: Grow the engineered strain in a high-density fermentation medium such as Terrific Broth (TB). Induce the expression of the santalene pathway genes at the appropriate cell density (e.g., with IPTG) [1].
    • Extraction: After fermentation, extract α-santalene from the culture using an organic solvent like n-hexane or an overlay method for volatile terpenes [1].
    • Quantification: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the α-santalene peak area in your sample to a standard curve of a known α-santalene standard for accurate quantification [1].

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanistic link between tnaA and α-santalene production? A1: The exact mechanism is still under investigation. The leading hypothesis is not direct indole toxicity, but rather metabolic competition. The tnaA pathway consumes tryptophan and potentially competes for key central metabolism precursors or cofactors that are also essential for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for terpenoids like α-santalene [1]. Deleting tnaA removes this drain on the metabolic network.

Q2: My α-santalene titer is still low even after deleting tnaA. What other strategies can I combine? A2: tnaA deletion is one part of a broader optimization strategy. Consider these complementary approaches:

  • Enhance Precursor Supply: Engineer the native MEP pathway or introduce a heterologous MVA pathway to increase the flux to IPP and DMAPP [2] [1].
  • Protein Engineering: Improve the catalytic efficiency and solubility of the santalene synthase enzyme through directed evolution or rational design.
  • Co-factor Balancing: Ensure an adequate supply of co-factors like NADPH, which is crucial for terpenoid biosynthesis.
  • Product Sequestration: Use an organic overlay during fermentation to capture α-santalene from the culture headspace, reducing potential feedback inhibition or degradation.

Q3: Are there any negative physiological impacts of tnaA deletion on the host strain? A3: Deleting tnaA eliminates the ability to synthesize indole, which can serve as a signaling molecule in E. coli. However, in the controlled environment of a fermentation process aimed at high-level production, this is typically not a critical function. The benefit of increased precursor flux generally outweighs the loss of indole-related signaling. Always monitor growth curves to ensure the deletion does not cause unexpected severe growth defects.

Key Takeaways for Your Research

  • Strategy: tnaA gene deletion is a proven method to enhance α-santalene yield
  • Mechanism: Works by reducing metabolic competition from indole-associated pathways
  • Implementation: Requires combination with other metabolic engineering strategies like RBS optimization for maximum effect

References

Metabolic Burden & Sesquiterpene Production: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

In microbial cell factories, the metabolic burden refers to the reduced capacity for product synthesis caused by competition for essential resources. For sesquiterpene production, this primarily manifests as:

  • Insufficient precursor supply: Inadequate levels of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP) [1].
  • Competing metabolic pathways: Native metabolism, especially sterol biosynthesis, diverts FPP away from your target product [1] [2].
  • Low enzyme efficiency: The activity and specificity of the sesquiterpene synthase (STPS) can be a limiting factor [1].

The table below summarizes the core bottlenecks and the primary engineering strategies used to address them.

Bottleneck Category Specific Issue Proposed Engineering Strategy Key Supporting Evidence
Precursor Supply Low FPP availability Overexpress Farnesyl Pyrophosphate Synthase (FPPS) [1]. FPPS overexpression increased squalene (an FPP-derived metabolite) by 78.79% [1].
Pathway Competition FPP diverted to sterols Silence Squalene Synthase (SQS), the first committed step in sterol biosynthesis [1]. SQS silencing in S. sanghuang reduced squalene by 56.78% and increased target sesquiterpene yield by 210% [1].
Enzyme Catalysis Low catalytic efficiency of terpene synthase Engineer the terpene synthase, e.g., via site-directed mutagenesis of catalytic motifs like DQxxD/DDxxD [1]. Converting DQxxD to DDxxD in TPS2152 increased catalytic efficiency 2.57-fold [1].

Troubleshooting FAQs & Guides

Q1: My sesquiterpene titers are low. How can I increase the flux to FPP?

This is often a precursor supply issue. Enhancing the FPP supply is the first critical step.

  • Recommended Strategy: Overexpress Farnesyl Pyrophosphate Synthase (FPPS) to boost the production of the FPP precursor [1].
  • Detailed Protocol (Plasmid Construction for FPPS Overexpression in a Fungal Chassis):
    • Gene Amplification: Amplify the FPPS coding sequence (CDS) from your chassis's genomic DNA or a cDNA library using high-fidelity PCR.
    • Vector Digestion: Digest both the PCR product and your chosen expression vector (e.g., containing a strong, constitutive promoter and a selectable marker like phleomycin resistance) with appropriate restriction enzymes.
    • Ligation & Transformation: Ligate the FPPS fragment into the vector and transform it into E. coli DH5α for propagation. Isolate the validated recombinant plasmid [1].
    • Fungal Transformation:
      • Prepare protoplasts of your host fungus (e.g., Sanghuangporus sanghuang) using a 2% cell wall-degrading enzyme solution (e.g., Lywallzyme) in 0.6 M mannitol [1].
      • Incubate ~10^8 protoplasts/mL with 10 μg of the recombinant plasmid DNA on ice for 30 minutes.
      • Add pre-cooled PEG-CaCl₂ solution, incubate further, and then plate the transformed protoplasts onto a high-osmolarity regeneration medium [1].
    • Screening: After 5-15 days, screen for stable transformants by transferring colonies to selective plates (e.g., containing phleomycin) for at least three generations [1].
Q2: After enhancing FPP, my strain still has low yield. What's the next step?

The FPP is likely being diverted into competing pathways. You need to redirect the metabolic flux.

  • Recommended Strategy: Downregulate a competing pathway, specifically by silencing Squalene Synthase (SQS) which channels FPP toward sterols [1].
  • Detailed Protocol (Constructing a SQS-Silenced/STPS-Overexpressing Strain):
    • Design Silencing Construct: Design an RNAi cassette or a CRISPR-based interference system targeting the SQS gene.
    • Co-Expression Vector: Clone this silencing cassette and your sesquiterpene synthase (STPS) gene into a single expression vector or two compatible vectors.
    • Transformation: Follow the fungal transformation protocol outlined in FAQ #1 to introduce the construct(s) into your chassis.
    • Validation: Confirm SQS silencing by measuring a significant reduction in squalene content (e.g., via GC-MS) in the engineered strain compared to the control [1].
Q3: I have sufficient precursors, but the synthase seems inefficient. How can I improve it?

The terpene synthase itself may be a bottleneck. Protein engineering can enhance its performance.

  • Recommended Strategy: Perform site-directed mutagenesis on the terpene synthase, focusing on its metal-binding motifs (e.g., DQxxD to DDxxD) [1].
  • Detailed Protocol (Site-Directed Mutagenesis and In Vivo Testing):
    • Identify Motif: Analyze your STPS sequence for conserved catalytic motifs like DQxxD or DDxxD [1].
    • Mutagenesis Primer Design: Design primers that incorporate the desired nucleotide changes (e.g., converting CAG to GAC to change Q to D).
    • PCR: Perform a site-directed mutagenesis PCR using your STPS gene in a plasmid as the template.
    • DpnI Digestion & Transformation: Digest the methylated template DNA with DpnI and transform the mutated plasmid into E. coli for amplification. Sequence-verify the mutant plasmid (e.g., TPS2152D) [1].
    • Functional Characterization:
      • In vitro: Express and purify the wild-type and mutant enzymes. Compare their kinetic parameters (Km, kcat) to confirm enhanced catalytic efficiency [1].
      • In vivo: Integrate the mutant synthase (TPS2152D+) into your production strain (e.g., the ΔSQS strain). Fermentation studies should show a significant yield increase versus the wild-type synthase [1].

Experimental Workflow & Diagnostic Guide

The following diagram visualizes the systematic, iterative troubleshooting process for optimizing microbial sesquiterpene production, integrating the strategies detailed above.

G Start Start: Low Sesquiterpene Yield D1 Analyze Metabolites (LC-MS/GC-MS) Start->D1 P1 Enhance Precursor Supply Overexpress FPPS D2 Measure Intracellular FPP and Squalene Levels P1->D2 P2 Reduce Pathway Competition Silence SQS Gene P2->D1 Re-evaluate P3 Engineer Terpene Synthase Site-directed Mutagenesis P3->D1 Re-evaluate C1 FPP level low? D1->C1 C2 Squalene level high? D1->C2 No D3 Assay Enzyme Kinetics in vitro C1->P1 Yes C2->P2 Yes C3 Synthase activity low? C2->C3 No C3->P3 Yes Success Target Titer Achieved C3->Success No

Advanced Strategies & Future Directions

Once you have optimized the core pathway, consider these advanced strategies to further enhance production and expand capabilities:

  • Fine-Tuning Precursor Pathways: For chassis like E. coli with the native MEP pathway, overexpress rate-limiting enzymes like DXS to boost initial IPP/DMAPP building blocks [2] [3].
  • Non-Natural Terpenoid Synthesis: Move beyond nature's diversity by incorporating artificial metalloenzymes (e.g., engineered cytochrome P450s) into engineered microbes. These can catalyze non-biological reactions like cyclopropanation, creating "non-natural" terpenoids with novel functions [2] [3].
  • Fermentation Scale-Up: Conduct fermentation kinetics studies to identify the optimal harvest point. For instance, in S. sanghuang, maximum sesquiterpene production occurred around day 8-9 of fermentation [1].

References

optimizing NADPH cofactor supply for alpha-santalene synthesis

Author: Smolecule Technical Support Team. Date: February 2026

NADPH in α-Santalene Biosynthesis

Q: What is the specific role of NADPH in the synthesis of α-santalene? NADPH serves as an essential reducing agent (electron donor) in biosynthetic (anabolic) reactions. In the context of α-santalene production in engineered yeast (Saccharomyces cerevisiae), it is a crucial cofactor for the mevalonate (MVA) pathway, which supplies the precursor molecules (IPP and DMAPP) for sesquiterpene synthesis [1] [2] [3].

The stoichiometry of the process shows a net consumption of NADPH [1]. Therefore, an ample supply of NADPH is necessary to drive metabolic flux toward α-santalene and achieve high titers.

The following diagram outlines the core metabolic pathway and the key points for NADPH involvement and engineering.

architecture Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA PPP Pentose Phosphate Pathway (PPP) Glucose->PPP Primary Route MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway IPP_DMAPP IPP / DMAPP (C5 precursors) MVA_Pathway->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) (C15 precursor) IPP_DMAPP->FPP aSantalene α-Santalene FPP->aSantalene Santalene Synthase NADPH_Consumption NADPH Consumption NADPH_Consumption->MVA_Pathway NADPH_Supply NADPH Supply NADPH_Supply->MVA_Pathway Required for PPP->NADPH_Supply Generates GDH_Engineering Ammonium Assimilation Engineering (GDH1, GDH2) GDH_Engineering->NADPH_Supply Modifies Cofactor Balance

Metabolic Engineering Strategies to Enhance NADPH Supply

Q: What are the primary metabolic engineering strategies to increase NADPH availability for α-santalene production? There are two dominant strategies for optimizing NADPH supply, both supported by experimental evidence.

1. Engineering the Pentose Phosphate Pathway (PPP)

  • Principle: The PPP is the primary cellular source of NADPH [2] [3]. Overexpression of key enzymes in this pathway, such as glucose-6-phosphate dehydrogenase (ZWF1), can directly increase NADPH generation.
  • Application: This is a foundational approach to boost the total intracellular pool of NADPH, ensuring that the high demand from the MVA pathway does not become a bottleneck.

2. Modifying Cofactor Balance via Ammonium Assimilation

  • Principle: This strategy changes how the cell uses its existing cofactor pools.
  • Action: Delete the gene GDH1, which encodes an NADPH-dependent glutamate dehydrogenase. Then, overexpress the gene GDH2, which encodes an NAD-dependent glutamate dehydrogenase [1].
  • Rationale: This genetic manipulation shifts the burden of ammonium assimilation from an NADPH-consuming process (GDH1) to an NADH-consuming process (GDH2). The net effect is a relative increase in the availability of NADPH for the MVA pathway and a consumption of excess NADH, which is beneficial for α-santalene production [1].

Experimental Data & Protocol Overview

The table below summarizes key experimental data from the literature, demonstrating the effectiveness of combined metabolic engineering strategies.

Table 1: Selected α-Santalene Production Data from Engine Strains

Host Key Engineering Strategies Titer / Productivity Citation
S. cerevisiae Combined strategy (see Table 2) with continuous fermentation. 0.036 Cmmol (g biomass)⁻¹ h⁻¹ (Productivity) [1]
S. cerevisiae Metabolic engineering (precursor and cofactor supply). 91.96 mg/L (Titer) [4]
S. cerevisiae Optimization of MVA pathway, acetyl-CoA supply, and expression of engineered santalene synthase. 163 mg/L (Titer) [4] [5]
S. cerevisiae Advanced pathway engineering and fermentation. ~0.3 g/L (Titer of santalenes) [4]

Table 2: A Multistep Metabolic Engineering Protocol for S. cerevisiae

This protocol is based on a successful study that increased α-santalene yield 4-fold [1].

Step Target / Module Genetic Modification Purpose / Rationale
1 FPP Branch Point Replace native ERG9 promoter with PHXT1; delete LPP1 & DPP1. Downregulate squalene/sterol synthesis (ERG9) to channel FPP toward α-santalene. Prevent FPP dephosphorylation to farnesol [1].
2 MVA Pathway Overexpress catalytic domain of HMG1 (tHMG1) and ERG20. Increase flux through the MVA pathway. tHMG1 avoids feedback inhibition. ERG20 (FPPS) enhances FPP synthesis [1].
3 Cofactor Balance Delete GDH1 and overexpress GDH2. Increase NADPH availability by altering ammonium assimilation (as described above) [1].
4 Transcriptional Regulation Overexpress upc2-1 (constitutively active mutant). Globally upregulate transcription of MVA and sterol biosynthesis genes [1].
5 Heterologous Production Express α-santalene synthase (e.g., SanSyn) on a multicopy plasmid. Catalyze the committed conversion of FPP to α-santalene [1] [6].

Troubleshooting Common Issues

Q: Our engineered strain shows poor α-santalene yield despite modifications. What could be the problem? Here is a systematic troubleshooting guide for common issues.

Problem 1: Low NADPH Regeneration Capacity

  • Symptoms: Low product titer, with metabolic models or enzyme assays indicating NADPH limitation.
  • Possible Causes & Solutions:
    • Insufficient PPP Flux: Overexpress ZWF1 (glucose-6-phosphate dehydrogenase) to enhance the primary NADPH-generating pathway.
    • Inefficient Cofactor Balancing: Verify the success and functionality of the GDH1 deletion/GDH2 overexpression strategy. Ensure that alternative ammonium assimilation pathways are not compensating.

Problem 2: Competition from Branch Pathways

  • Symptoms: Accumulation of intermediates like farnesol or high sterol levels, instead of α-santalene.
  • Possible Causes & Solutions:
    • FPP Diversion: Ensure strong down-regulation of ERG9 (squalene synthase) and confirm the deletion of LPP1 and DPP1 to minimize FPP loss [1].
    • Weak Final Conversion: Use a strong, constitutive promoter to drive the expression of the heterologous santalene synthase gene and ensure it is codon-optimized for your host [1] [5].

Problem 3: Inefficient Enzyme Variants

  • Symptoms: Low specific productivity even with high precursor availability.
  • Possible Causes & Solutions:
    • Suboptimal Synthase: The choice of santalene synthase (e.g., product-promiscuous SaSSy vs. product-specific SanSyn) impacts the product profile and yield. Consider using engineered enzyme variants (e.g., SanSynF441V) to achieve a more desirable product distribution [5].
    • Enzyme Stability: For any heterologous enzyme, check for aggregation or poor solubility that may reduce its effective activity in vivo.

Future Directions: Enzyme Engineering for Cofactor Regeneration

Beyond modifying central metabolism, you can directly engineer enzymes to improve NADPH recycling.

  • Principle: Use engineered Alcohol Dehydrogenases (ADHs) for in-situ regeneration of NADPH from NADP+, using a cheap substrate like isopropanol.
  • Example: A computational design approach (PROSS algorithm) was used to engineer an ADH from Clostridium beijerinckii. The resulting mutant CbADH-6M showed a 16-fold increase in soluble expression and enhanced thermal stability, making it an excellent candidate for efficient NADPH regeneration in industrial processes [7].

References

squalene synthase ERG9 down-regulation FPP channeling

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: ERG9 Down-Regulation & FPP Channeling

1. What is the primary goal of down-regulating ERG9? The goal is to redirect the metabolic flux of the key intermediate Farnesyl Diphosphate (FPP) away from the native sterol pathway (which requires squalene for cell growth) and toward your desired heterologous product, such as squalene, sesquiterpenes, or diterpenes [1] [2]. This is often a critical bottleneck in achieving high titers.

2. Why shouldn't I knock out ERG9 completely? ERG9 is essential for ergosterol biosynthesis, which is vital for cell membrane integrity and viability. A complete knockout is not feasible. Instead, strategies focus on down-regulating its expression or activity to balance sufficient ergosterol for growth with ample FPP for production [2].

3. Besides ERG9 repression, how else can I enhance FPP availability for my product? A key complementary strategy is to prevent the unproductive loss of FPP to farnesol. This is achieved by deleting the phosphatases that dephosphorylate FPP, namely the genes LPP1 and DPP1 [3] [4].

4. What are the main methods for down-regulating ERG9? The two most common methods are promoter replacement and CRISPRi. Their specifications and requirements are summarized in the table below.

Method Key Principle Typical Tools & Components Key Considerations

| Promoter Replacement [5] [6] [2] | Replacing native ERG9 promoter with a regulated one. | Repressible Promoters: MET3 (methionine-repressible) [5], HXT1 (glucose-sensing) [4], IZH1 (oleic acid-repressible) [6], ERG1 native promoter (ergosterol-sensitive) [2]. Selection Marker: e.g., KanMX. Homology Arms: ~500 bp for genomic integration. | Allows dynamic control; timing of repression is critical. Methionine addition for MET3 can be expensive at scale. | | CRISPR Interference (CRISPRi) [7] | Using deactivated Cas9 (dCas9) to block transcription. | dCas9: Catalytically dead Cas9. gRNA: Targets ERG9 promoter or coding sequence. tRNA:gRNA Platform: Efficient processing of gRNAs [7]. | Tunable and reversible; does not alter genome sequence; enables multi-gene regulation. |

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Product Titer Despite ERG9 Promoter Replacement

  • Possible Cause: Inefficient repression of the new promoter or weak promoter strength.
  • Solution:
    • Verify repression conditions. For example, with the MET3 promoter, ensure sufficient methionine concentration is added to the medium [5].
    • Screen a library of promoters with varying strengths to find the optimal level of down-regulation that balances growth and production [2].
    • Check for FPP loss to farnesol by measuring its byproduct. If significant, implement a double knockout of LPP1 and DPP1 to channel more FPP toward your product [3] [4].

Problem 2: Poor Cell Growth or Viability

  • Possible Cause: Over-repression of ERG9, leading to a critical deficiency in ergosterol.
  • Solution:
    • Use a weaker or more tunable promoter system. The ergosterol-sensitive promoter from ERG1 or the oleic acid-repressible IZH1 promoter can allow dynamic regulation that responds to the cell's metabolic state, preventing excessive repression [6] [2].
    • Consider a co-feeding strategy. Adding small amounts of ergosterol or its precursors (like oleic acid) to the medium can rescue growth without completely shutting down production [6].

Problem 3: Inefficient gRNA Processing in CRISPRi System

  • Possible Cause: Reliance on poorly characterized RNA Pol III promoters in non-model yeasts.
  • Solution: Employ a tRNA:gRNA platform. An endogenous tRNA (e.g., tRNAGly) is used as a promoter, and the cell's own processing machinery cleaves the transcript to produce mature gRNAs. This platform has proven highly efficient in yeasts like Candida tropicalis and can be adapted for ERG9 targeting [7].

Problem 4: High Farnesol Accumulation

  • Possible Cause: FPP is being dephosphorylated by native phosphatases as an overflow mechanism when the sterol pathway is blocked.
  • Solution: This is a direct signal to delete the genes LPP1 and DPP1. This metabolic engineering step is a standard and highly effective method to minimize this competing pathway and increase FPP availability for your engineered pathway [4].

Experimental Workflow & Pathway Engineering

The diagram below illustrates the logical flow for designing and troubleshooting an ERG9 engineering project.

G Start Start: Define Engineering Goal P1 Problem: Native FPP flux directed to Sterols (ERG9) Start->P1 Decision1 Choose Down-regulation Method P1->Decision1 Opt1 Promoter Replacement Decision1->Opt1 Stable strain Opt2 CRISPRi System Decision1->Opt2 Tunable regulation P2 Problem: Poor Growth Opt1->P2 P3 Problem: Low Titer Opt1->P3 P4 Problem: High Farnesol Opt1->P4 Opt2->P2 Opt2->P3 Opt2->P4 S1 Solution: Use tunable promoter (e.g., ERG1p, IZH1p) P2->S1 P3->S1 S2 Solution: Use tRNA:gRNA platform for efficiency P3->S2 S3 Solution: Delete LPP1 & DPP1 to block FPP loss P4->S3 P4->S3 Success Achieve Balanced FPP Channeling to Product S1->Success S1->Success S2->Success S3->Success S3->Success

The core metabolic pathways involved and the key engineering targets are summarized in the diagram below.

G AcetylCoA AcetylCoA MVA MVA AcetylCoA->MVA Mevalonate Pathway IPP_DMAPP IPP_DMAPP MVA->IPP_DMAPP FPP FPP IPP_DMAPP->FPP ERG20 Squalene Squalene FPP->Squalene ERG9 (Target for Down-regulation) Product Product FPP->Product Heterologous Synthase Farnesol Farnesol FPP->Farnesol LPP1/DPP1 (Target for Deletion) Sterols Sterols Squalene->Sterols Ergosterol etc. (Essential for Growth)

Key Technical Protocols

Detailed Protocol: ERG9 Promoter Replacement via Bipartite Fusion PCR [5]

This is a classic and reliable method for genomic integration.

  • Amplify Components:

    • Amplify the new promoter (e.g., MET3p) and your selection marker (e.g., KanMX) from template plasmids.
    • Amplify ~500 base pairs of the genomic region upstream of the native ERG9 promoter and the first 500 bp of the ERG9 ORF from yeast genomic DNA.
  • Fusion PCR:

    • Perform two separate fusion PCRs:
      • Fragment A: Fuse the "upstream genomic region" to the "selection marker."
      • Fragment B: Fuse the "new promoter" to the "ERG9 ORF region."
  • Transformation & Selection:

    • Co-transform the two purified fusion fragments (Fragment A and Fragment B) into your yeast strain.
    • Select for transformants on plates containing the appropriate antibiotic (e.g., G418 for KanMX).
  • Verification:

    • Verify correct genomic integration by colony PCR using primers outside the homologous regions used in the construct.
    • Confirm promoter functionality by checking for squalene production or growth defects under repressing conditions.

References

Troubleshooting Guide: Minimizing Farnesol Formation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues you might encounter.

Issue / Question Cause / Background Solution / Explanation

| Unexpectedly low FPP levels after deleting LPP1 & DPP1 | Farnesol is produced from FPP via phosphatase activity. Deleting LPP1 and DPP1 removes only some of these phosphatases [1]. | • Check for other phosphatases (e.g., CWH8 in other fungi) that may be compensating [2]. • Combine deletion with ERG20 overexpression and ERG9 repression to actively pull flux towards your desired product [3]. | | How effective is the deletion? | The effect is significant but not absolute. In S. cerevisiae, a double knockout of LPP1 and DPP1 is part of a strategy to "minimize FPP hydrolysis and competing farnesol formation" [3]. | This is a standard step to enhance FPP availability. Quantitative data from other fungi shows a triple mutant lacking three phosphatases had only a 33% reduction in farnesol, indicating other enzymes are involved [2]. | | Strain shows growth defects or poor health | FPP is a precursor for essential sterols. Engineering that alters its flux can impact cell membrane integrity. | Ensure the strain has a functional mevalonate pathway to produce sufficient sterols for viability. |

Experimental Protocol: Implementing the Strategy

This protocol outlines the key steps for engineering an S. cerevisiae strain to minimize farnesol production and redirect FPP toward sesquiterpenes like α-santalene [3].

  • Step 1: Delete LPP1 and DPP1 genes

    • Objective: Minimize the conversion of FPP to farnesol.
    • Method: Use a CRISPR/Cas9 system for efficient, marker-free gene knockout [1].
    • Key Considerations:
      • Design gRNAs with high efficiency and minimal off-target effects.
      • Co-transform with a repair template containing homology arms.
      • Verify knockouts by PCR and sequencing.
  • Step 2: Enhance FPP Supply

    • Overexpress a truncated, deregulated HMG-CoA reductase (tHMG1). This is a rate-limiting enzyme in the mevalonate pathway. A cytoplasm-localized variant is often more effective [3].
    • Overexpress other key pathway genes, such as ERG20 (FPP synthase) and IDI1 (IPP isomerase), using strong, constitutive promoters [3] [1].
  • Step 3: Downregulate Competing Pathways

    • Repress ERG9 (squalene synthase). This diverts FPP away from sterol synthesis and toward your target sesquiterpene.
    • Method: Replace the native ERG9 promoter with a repressible promoter (e.g., the copper-repressible CTR3 promoter, P_CTR3) [1].
  • Step 4: Express the Product Synthase

    • Introduce and express a strong, heterologous sesquiterpene synthase (e.g., α-santalene synthase) to convert the pooled FPP into your desired product [3].

The following diagram illustrates the logic of this metabolic engineering strategy and its impact on the yeast pathway.

farnesol_engineering cluster_native Native Pathway cluster_engineered Engineered Strain Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway IPP_DMAPP IPP / DMAPP MVA_Pathway->IPP_DMAPP FPP_native Farnesyl PPi (FPP) IPP_DMAPP->FPP_native Sterols Sterols (e.g., Ergosterol) FPP_native->Sterols ERG9 Farnesol_native Farnesol FPP_native->Farnesol_native LPP1, DPP1 Sesquiterpenes_native Sesquiterpenes (Low Yield) FPP_native->Sesquiterpenes_native Santalene Synthase Engineering_Step1 Knock out LPP1, DPP1 FPP_eng Farnesyl PPi (FPP) Pool Enhanced Sesquiterpenes_eng Sesquiterpenes (High Yield) FPP_eng->Sesquiterpenes_eng Santalene Synthase Engineering_Step1->FPP_eng Minimizes loss Engineering_Step2 Repress ERG9 Engineering_Step2->FPP_eng Reduces competition Engineering_Step3 Overexpress tHMG1, ERG20, IDI1 Engineering_Step3->FPP_eng Increases supply

Comparative Table of Phosphatases in Yeast

The table below summarizes key enzymes that dephosphorylate FPP to farnesol.

Phosphatase Gene Organism Contribution to Farnesol Synthesis Notes for Experimental Design
LPP1 S. cerevisiae Significant, but partial A double knockout of LPP1 and DPP1 is a standard step to minimize farnesol formation in S. cerevisiae [3].
DPP1 S. cerevisiae Significant, but partial Shows broad substrate specificity in vitro [2].
CWH8 C. albicans Major (>99% reduction in mutant) [2] While characterized in C. albicans, its significant role highlights that phosphatase function can be redundant. If problems persist in S. cerevisiae, investigate other phosphatases.

References

resolving low alpha-santalene yield in continuous cultivation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low α-Santalene Yield

Problem Area Specific Issue & Symptoms Recommended Solution Key Experimental Protocols & Citations

| Enzyme Performance | Low catalytic efficiency or undesirable product profile. Synthase produces high proportion of byproducts (e.g., exo-α-bergamotene) instead of α-santalene. | Engineer santalene synthase (STS): • Use mutant SanSynF441V which shifts profile toward α- and β-santalene [1]. • Apply fusion tags (e.g., MBP, TrxA) to improve soluble expression of ClSS in E. coli [2]. | Site-directed mutagenesis: Based on QM/MM simulations, residue F441 in SanSyn is key. Perform site-saturation mutagenesis at this position to generate variants [1]. Screening: Screen mutant libraries for improved α-santalene production and desired ratio in heterologous host [1] [2]. | | Precursor Supply | Insufficient FPP (Farnesyl Pyrophosphate) supply, a universal precursor. Low flux through the MVA pathway. | Amplify FPP flux [3] [2]: • Overexpress key MVA pathway genes (e.g., ERG20, IDI1). • Spatial rewiring: Relocalize rate-limiting enzymes (e.g., tHMG1) from membranes to cytoplasm [3]. • Use strong, constitutive promoters for pathway genes. | Cytoplasmic relocalization: Truncate HMG1 to remove its membrane-binding domain (tHMG1) for cytoplasmic activity [3]. Chromosomal Integration: Integrate multi-copy expression cassettes for ERG20 and IDI1 into genomic safe havens to enhance flux [3]. | | Metabolic Competition | Loss of FPP to competing pathways. High production of sterols or other terpenoids detected. | Downregulate competitive pathways:Downregulate ERG9* (squalene synthase) to reduce sterol synthesis [3]. • Knock out *LPP1 and *DPP1* to minimize FPP hydrolysis to farnesol [3]. | Promoter Swap: Replace native ERG9 promoter with a repressible one (e.g., MET3 or TET07) to dynamically control expression [3]. Gene Knockout: Use CRISPR-Cas9 to delete DPP1 and LPP1 genes [3]. | | Cultivation & Scale-Up | Low titer in bioreactors due to product inhibition or volatility. | Implement in-situ product removal (ISPR): • Use biphasic fermentation with overlay of organic solvent (e.g., diisononyl phthalate, isopropyl myristate) or polymer resins [4] [3]. • Optimize fed-batch strategies to maintain carbon and nutrient supply [3] [2]. | Biphasic Cultivation: Add 10-20% (v/v) of a biocompatible, hydrophobic solvent to the culture medium to capture volatilized α-santalene [4]. Fed-batch Protocol: Use carbon sources like glycerol in a controlled feed to maintain growth and avoid acetate formation [2]. |

Frequently Asked Questions (FAQs)

Q1: What are the best microbial hosts for α-santalene production?

A: Both Saccharomyces cerevisiae and Escherichia coli are effective, with different strengths:

  • Saccharomyces cerevisiae: Often preferred for complex pathway engineering. Its eukaryotic organization is advantageous for expressing functional P450 enzymes required to convert α-santalene to α-santalol [5] [4] [6]. It also allows for sophisticated spatial engineering of metabolism [3].
  • Escherichia coli: Can achieve very high titers (e.g., 2.9 g/L in fed-batch fermentation) through rapid growth and strong tools for pathway amplification and protein engineering [2].
Q2: How can I adjust the ratio of α-santalene to β-santalene in my product?

A: The product profile is primarily determined by the santalene synthase. Using the engineered enzyme SanSynF441V can produce a mixture of approximately 57.2% α-santalene and 28.6% β-santalene [1]. This is a key strategy for matching the component ratios required for high-quality sandalwood oil [1] [6].

Q3: Why is my yield high in shake flasks but low in a bioreactor?

A: This is a classic symptom of product inhibition or loss. α-Santalene can be volatile and toxic to the microbe at high concentrations. Shake flasks allow for some volatilization, whereas closed bioreactors do not. The solution is to implement in-situ product removal (ISPR), such as a solvent overlay in the bioreactor, to continuously extract the product from the aqueous culture [3] [4].

Experimental Workflows & Pathways

For a visual summary, here are the key workflows for troubleshooting and biosynthesis:

G Start Low α-Santalene Yield P1 Check Enzyme Performance (Product Profile) Start->P1 P2 Check Precursor Supply (FPP Level) Start->P2 P3 Check Metabolic Competition (Byproducts) Start->P3 P4 Check Cultivation Strategy (Bioreactor Performance) Start->P4 S1 Solution: Engineer Synthase (e.g., SanSynF441V, Fusion Tags) P1->S1 High byproducts S2 Solution: Amplify FPP Flux (Overexpress ERG20, IDI1, tHMG1) P2->S2 Low FPP flux S3 Solution: Downregulate Competition (Weaken ERG9, Knock out DPP1/LPP1) P3->S3 High sterols/farnesol S4 Solution: In-situ Product Removal (Biphasic Fermentation) P4->S4 Scale-up failure

Diagram 1: A logical workflow for troubleshooting low α-santalene yield, linking specific problems to their engineered solutions.

Diagram 2: The core biosynthetic pathway for α-santalene, highlighting key engineered nodes (yellow) and the critical branch point at the santalene synthase (blue).

References

improving santalene synthase catalytic efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Troubleshooting Steps Key Reference / Rationale

| Low overall sesquiterpene titer. | 1. Verify FPP precursor supply: Overexpress FPP synthase (Erg20p). 2. Reduce competitive pathways: Downregulate ERG9 (squalene synthase) and disrupt LPP1/DPP1 (farnesol pyrophosphatase). 3. Check enzyme localization: Ensure santalene synthase and upstream enzymes are co-localized in the cytoplasm to enhance substrate channeling [1]. | FPP is a central, competitive node. Insufficient precursor and flux diversion are common bottlenecks [1] [2]. | | Undesirable product profile (e.g., high exo-α-bergamotene). | 1. Consider enzyme selection: Use product-specific SanSyn for high α-santalene. Use promiscuous SaSSy for an α/β-santalene mix [3]. 2. Engineer the synthase: Mutate key plastic residues (e.g., F441 in SanSyn) to alter product distribution. SanSyn-F441V increases β-santalene yield [3]. | Residue F441 in SanSyn restricts intermediate dynamics. Its mutation (e.g., to Val) allows alternative deprotonation pathways, shifting the product ratio [3]. | | Poor catalytic efficiency of the synthase. | 1. Inspect conserved motifs: Check for canonical DDxxD/E motif for substrate binding. A rare DQxxD motif in fungi may indicate lower efficiency [2]. 2. Perform site-directed mutagenesis: Convert non-canonical motifs (e.g., DQxxD to DDxxD) to boost catalytic efficiency, as demonstrated by a 2.57-fold increase in a fungal synthase [2]. | The DDxxD motif chelates Mg2+ ions essential for FPP substrate binding and catalysis. An altered motif can impair this process [2]. | | Assay results are inconsistent or have high background. | 1. Optimize assay conditions: Use Design of Experiments (DoE) to efficiently optimize buffer, pH, and substrate concentration, reducing optimization time from 12 weeks to 3 days [4]. 2. Run proper controls: Always include a no-enzyme blank and a no-substrate control to quantify background hydrolysis of the substrate [5]. | Enzyme assays are sensitive to buffer components and conditions. A systematic approach (DoE) is superior to the traditional one-factor-at-a-time method [4] [5]. |


Experimental Protocols & Workflows

Protocol 1: Engineering Santalene Synthase for Improved Product Profile

This protocol is based on the work of rationally engineering SanSyn, which successfully adjusted the component ratio of santalenes to match commercial standards [3].

1. Residue Identification and Mutagenesis

  • Objective: Identify and mutate plastic residues that control product specificity.
  • Methods:
    • Use multiscale simulations (QM/MM) and structural models (e.g., from AlphaFold2) to analyze the enzyme's active site and identify residues interacting with carbocation intermediates [3].
    • Perform site-saturation mutagenesis on the identified plastic residue (e.g., F441 in SanSyn).
    • Screen mutant libraries in an engineered S. cerevisiae chassis (e.g., strain SZ16) with an enhanced MVA pathway and deleted ROX1 repressor [3].

2. Screening and Validation

  • Analyze the product profile of mutants using GC-MS.
  • Select beneficial mutants (e.g., SanSyn-F441V) that produce a more desirable α/β-santalene ratio for further metabolic engineering [3].

The following diagram illustrates the logical workflow for this enzyme engineering process:

G Start Start: Engineer Santalene Synthase Identify Identify Key Plastic Residue (e.g., F441 via QM/MM) Start->Identify Mutagenesis Site-Saturation Mutagenesis Identify->Mutagenesis Screen Screen Mutant Library in Yeast Mutagenesis->Screen Analyze Analyze Product Profile via GC-MS Screen->Analyze Success Mutant with Improved Product Ratio (e.g., F441V) Analyze->Success

Protocol 2: Optimizing a Santalene Synthase Enzyme Assay

A robust enzyme assay is critical for accurate kinetic analysis. This protocol uses a fractional factorial DoE approach for rapid optimization [4].

1. Initial Setup

  • Expression & Purification: Express the synthase in E. coli or yeast and purify it using affinity chromatography.
  • Assay Principle: Use a discontinuous assay. Terminate reactions and extract santalene with an organic solvent (e.g., hexane or dodecane) for GC-MS analysis.

2. Assay Optimization via DoE

  • Key Factors to Test: Buffer pH, Mg2+ concentration, enzyme concentration, and substrate (FPP) concentration.
  • DoE Steps:
    • Screening Design: Use a fractional factorial design to identify which factors significantly impact initial velocity.
    • Response Surface Methodology: For critical factors, use a central composite design to model the response and find the optimum conditions [4].

3. Kinetic Analysis

  • Under optimized conditions, vary the FPP concentration to determine the Michaelis-Menten constants (Km and kcat).

The workflow for assay development and optimization is as follows:

G A Assay Setup: Purify Enzyme and Establish GC-MS Method B Define Key Factors (pH, [Mg2+], [Enzyme], [FPP]) A->B C Run Screening Design (Fractional Factorial) B->C D Identify Significant Factors C->D E Optimize via Response Surface Methodology D->E F Determine Kinetic Parameters (Km, kcat) under Optimum E->F


Data & Strategy Summary Tables

Table 1: Summary of Key Engineering Strategies
Strategy Approach Key Genes/Enzymes Targeted Expected Outcome
Precursor & Flux Enhancement Overexpression; CRISPRi/dCas9; Gene knockout ERG20 (FPPS-↑); ERG9 (SQS-↓); LPP1, DPP1 (KO) [1] Increased FPP pool; Reduced squalene/farnesol byproducts [1] [2].
Spatial Rewiring Remove localization signals; NES tagging; Peroxisomal targeting HMG1 (truncation); ERG10 (cytosolic); Target to peroxisomes [1] Enhanced metabolic flux via improved substrate channeling; Mitigated cytotoxicity [1].
Synthase Engineering Site-saturation mutagenesis; Motif engineering SanSyn (e.g., F441V); SaSSy; Motif DQxxD → DDxxD [3] [2] Altered product profile (α/β ratio); 2.5-fold increase in catalytic efficiency [3] [2].
Systems-Level Optimization Genomic integration; Promoter engineering; Fermentation Multi-copy integration at defined loci (e.g., disrupted LPP1/DPP1); Fed-batch fermentation [1] Industrially relevant titers (e.g., >500 mg/L α-santalene) [1].
Table 2: Troubleshooting Low Catalytic Efficiency
Observation Possible Cause Experiments for Verification

| High Km for FPP | Poor substrate binding affinity. | 1. Inspect DDxxD/E motif for mutations. 2. Use docking simulations to analyze FPP binding. 3. Engineer substrate binding pocket. | | Low kcat | Slow chemical conversion step. | 1. Check for non-canonical motifs (e.g., DQxxD) [2]. 2. Use AI tools (e.g., ECEP model [6]) to predict efficiency-enhancing mutations. 3. Analyze transition state stabilization via MD simulations [7]. | | Low total activity | Protein misfolding or instability. | 1. Test different expression hosts (e.g., P. pastoris). 2. Use chaperone co-expression. 3. Perform directed evolution for stability. |


Advanced Techniques & Future Directions

  • Computational and AI Tools: For novel synthases without experimental data, leverage AI models like ECEP (Enzyme Catalytic Efficiency Prediction) which uses convolutional neural networks to predict kinetic parameters (kcat) from enzyme sequence and substrate structure, guiding your engineering efforts [6].
  • Theoretical underpinnings: Enzyme efficiency is governed by the free energy barrier of the reaction. Mutations can impact catalysis by altering the enzyme's conformational dynamics and its ability to sample configurations that are optimal for the chemical reaction to occur [7].

References

SaSSy vs SanSyn product specificity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme Characteristics at a Glance

The following table summarizes the core differences between SaSSy and SanSyn based on the search results.

Feature SaSSy (e.g., from S. album) SanSyn (from C. lansium)
Primary Product(s) Product-promiscuous: α-santalene, β-santalene, epi-β-santalene, and significant exo-α-bergamotene [1] Product-specific: Predominantly α-santalene (>90% of total products) [1] [2]
Product Profile (Representative) Multiple bridged-ring products [1] α-santalene (>90%), with minor other products [1] [2]
Sequence Subfamily TPS-b [2] TPS-a [2]
Key Plasticity Residue Phenylalanine (e.g., F424, F545) stabilizes multiple intermediate conformations [1] F441 restricts intermediate conformational dynamics [1]
General Base T318 (major base for α-santalene), T342 (potential base for β-santalene) [1] T298 (dominant base for direct deprotonation to α-santalene) [1]
Impact on Oil Quality High exo-α-bergamotene leads to higher Z-exo-α-bergamotol, deviating from the ideal profile [1] High α-santalene enables high Z-α-santalol yield, key for matching the standard profile [1]

Quantitative Product Distribution

Experimental data from engineered systems demonstrates the practical outcome of these enzymatic differences. The table below shows the product distribution after a key mutation was introduced in SanSyn.

Product SaSSy (Wild-type) SanSyn (Wild-type) SanSynF441V (Mutant)
α-Santalene Multiple products [1] >90% [1] [2] 57.2%
β-Santalene ... ... 28.6%
epi-β-Santalene ... ... 6.7%
exo-α-Bergamotene Significant amount [1] Minor amount 7.6%

> The data for the mutant SanSynF441V is sourced from a 2022 study that used multiscale simulations and site-saturation mutagenesis [1].

Experimental Protocols for Characterization

Researchers use specific biochemical and computational methods to characterize these enzymes and derive the data mentioned above.

  • Inorganic Pyrophosphatase (IPP1) Coupled Colorimetric Assay: This method directly measures the pyrophosphate (PPi) released during the cyclization reaction. The PPi is hydrolyzed to inorganic phosphate (Pi) by IPP1, which is then detected using a malachite green reagent that produces a color change measurable at 630-660 nm. This assay is advantageous for determining overall enzyme activity and kinetic parameters (Km, kcat) as it does not rely on the availability of numerous terpene standards and can be adapted for high-throughput screening [2].
  • Chromatographic Methods (GC-MS/LC-MS): These are essential for analyzing the product profile. They separate, identify, and quantify the individual sesquiterpenes produced by the enzyme. However, their accuracy can be limited for minor products or when authentic standards are unavailable, which is why the IPP1 assay is sometimes preferred for kinetic studies [2].
  • Computational Simulations (QM/MM and MD): To understand the reason for product specificity, Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations are used. These methods map the reaction energy profiles and explore how intermediates interact with the enzyme's active site. This is how residue F441 in SanSyn was identified as critical for restricting intermediate dynamics and leading to specific α-santalene production [1].

Catalytic Mechanism Workflow

The workflow below summarizes the process of how these enzymes convert a universal substrate into different product profiles.

G FPP Farnesyl Diphosphate (FPP) (Universal Substrate) Intermediate (6S)-Bisabolyl Cation (Key Intermediate) FPP->Intermediate Mg²⁺-dependent ionization SaSSyPath SaSSy Promiscuous Path Intermediate->SaSSyPath Plastic active site (e.g., F424, F545) SanSynPath SanSyn Specific Path Intermediate->SanSynPath Restricted active site (F441 residue) ProductMix Product Mixture: α-santalene, β-santalene, epi-β-santalene, exo-α-bergamotene SaSSyPath->ProductMix AlphaSantalene Primary Product: α-Santalene (>90%) SanSynPath->AlphaSantalene

Application in Metabolic Engineering

The difference in product specificity directly influences strategies for the microbial production of sandalwood oil components.

  • Engineering the Enzyme: The discovery of the F441 residue in SanSyn allowed researchers to create a mutant (SanSynF441V). This single mutation made the active site more plastic, shifting its product profile from >90% α-santalene to a mixture richer in β-santalene, which is more desirable for replicating natural sandalwood oil [1].
  • Engineering the Microbial Host: By combining this engineered santalene synthase (SanSynF441V) with an optimized mevalonate pathway, enhanced acetyl-CoA synthesis, and the necessary cytochrome P450 enzymes (for oxidizing santalenes to santalols), researchers have constructed engineered yeast (Saccharomyces cerevisiae) strains. One such strain produced 704.2 mg/L of total santalenes and santalols, with a final ratio of 43.4% Z-α-santalol and 22% Z-β-santalol, successfully meeting the ISO 3518:2002 standard for sandalwood oil [1].

References

alpha-santalene synthase activity assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Common Activity Assay Methods

Based on the available information, research on α-santalene synthase primarily uses in vitro enzyme assays and in vivo production in engineered microbial hosts to measure activity. The table below summarizes the key characteristics of these approaches.

Assay Method Description Key Measurement Context of Use
In Vitro Enzyme Assay [1] Purified enzyme is incubated with the substrate farnesyl diphosphate (FPP) in a controlled buffer system. Direct analysis of terpene products (e.g., via GC-MS). Characterizing enzyme kinetics, product profile, and specificity.
In Vivo Microbial Production [2] [3] Heterologous expression of the synthase gene in hosts like E. coli or yeast. Analysis of culture extracts. Titer of α-santalene in the culture (e.g., mg/L). Metabolic engineering for high-yield production; assessing synthase performance in a cellular context.

Performance Comparison Across Systems

The performance of different α-santalene synthases is often evaluated by the final titer of α-santalene produced in engineered microbial hosts. The table below compares the reported production levels for various synthases and host systems.

Host Organism α-Santalene Synthase Source Reported Titer Citation
Saccharomyces cerevisiae (Yeast) Clausena lansium (SanSyn) 91.96 mg/L [2]
Saccharomyces cerevisiae (Yeast) Not Specified 163 mg/L [2]
Yarrowia lipolytica Not Specified 27.92 mg/L [2]
Escherichia coli Clausena lansium (Wild-type) 6.4 mg/L [3]
Escherichia coli Clausena lansium (Engineered Mutant) 2,916 mg/L (fed-batch fermentation) [3]

A Generalized Experimental Workflow

The following diagram integrates the common steps involved in conducting an α-santalene synthase activity assay, particularly through the in vivo microbial production method which is widely reported.

workflow Start Start: Assay Setup Step1 Gene Isolation & Vector Construction Start->Step1 Step2 Heterologous Expression Step1->Step2 Transform into Host (E. coli/Yeast) Step3 Cell Culture & Induction Step2->Step3 Induce synthase expression Step4 Product Extraction Step3->Step4 e.g., with dodecane or solvent overlay Step5 Analysis & Quantification Step4->Step5 Analyze via GC-MS Data Activity Data Output Step5->Data

Key steps in the workflow include:

  • Gene Isolation and Vector Construction: The gene encoding the santalene synthase (e.g., SaSSy from Santalum album or SanSyn from Clausena lansium) is cloned into an appropriate expression vector [2] [3].
  • Heterologous Expression: The recombinant vector is introduced into a microbial host such as Escherichia coli or Saccharomyces cerevisiae [3] [2].
  • Cell Culture and Induction: The engineered microbes are cultured in a suitable medium. Expression of the synthase gene is induced, leading to the production of α-santalene inside the cells [3].
  • Product Extraction: The hydrophobic α-santalene is often captured from the culture using an overlay of an organic solvent like dodecane or through other extraction methods [3].
  • Analysis and Quantification: The extracted products are analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS). This step identifies α-santalene based on its retention time and mass spectrum and quantifies its concentration, often by comparing it to a standard curve [2].

Key Experimental Considerations

  • Enzyme Engineering: As shown in the performance table, engineering the synthase enzyme itself (e.g., through site-directed mutagenesis to improve soluble expression) is a highly effective strategy for dramatically increasing α-santalene yield [3].
  • Substrate Specificity: When characterizing a new synthase, it is crucial to note its substrate preference. Most santalene synthases use (E,E)-FPP, but some, like SaSSy from sandalwood, can also process (Z,Z)-FPP, which results in a different product profile [2].

References

GC-MS analysis and quantification of alpha-santalene

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow for Alpha-Santalene Analysis

The general process for analyzing alpha-santalene content in a sample, as derived from the literature, involves the following stages. Note that specific parameters like column type and temperature program are not uniformly detailed across all studies.

Start Sample Preparation A Gas Chromatography (GC) - Separation of components Start->A Sample Injection B Mass Spectrometry (MS) - Detection and identification A->B Eluting compounds C Data Analysis & Quantification B->C Spectral data

Key Analytical Parameters and Findings

The tables below summarize instrumental conditions and quantitative findings from recent studies.

Table 1: Instrumental Conditions for GC-MS from Research Studies

Parameter Description / Value Context / Reference
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) Common method for essential oil analysis [1].
Column Type Not explicitly specified in searched results Information missing from available sources.
Temperature Program Not explicitly specified in searched results Information missing from available sources.
Carrier Gas Not explicitly specified in searched results Information missing from available sources.
Ionization Mode Electron Ionization (EI) Commonly used for terpene analysis [2].

Table 2: Quantitative Data on Alpha-Santalene and Related Compounds

| Sample / Context | Alpha-Santalene Content | Key Findings | Source | | :--- | :--- | :--- | :--- | | ISO 3518:2002 Standard | Not specified for alpha-santalene | Mandates 41-55% Z-α-santalol and 16-24% Z-β-santalol in Santalum album oil [1] [3]. | | Commercial Oil Analysis | Not directly quantified | 5 of 6 commercial "sandalwood" oils failed the ISO standard; some were adulterated with synthetic substitutes [1]. | | Heterologous Production | Up to 1.3 g/L of total santalols (including Z-α-santalol) achieved in engineered yeast [4]. | | Engineered Yeast Strain | Not specified for alpha-santalene | Final product contained 43.4% Z-α-santalol and 22% Z-β-santalol, matching ISO standard [3]. |

Methodology and Researcher Notes

  • Quality Standard Reference: The ISO 3518:2002 standard is the critical benchmark for authentic Santalum album (sandalwood) oil [1]. Your guide should compare tested samples against these required levels of Z-α-santalol and Z-β-santalol.
  • Focus on Adulteration: A primary application of GC-MS in this field is detecting adulterated products. Be aware of synthetic substitutes (e.g., Javanol, Polysantol) and oils from other species (e.g., Amyris balsamifera) that mimic sandalwood oil [1].
  • Quantification Approach: While not explicitly described in the search results, quantification typically involves calibrating the GC-MS with authentic alpha-santalene or alpha-santalol standards to create a calibration curve, then comparing the peak areas of the samples to this curve for concentration determination.

References

Comparison of Santalene Synthases from Different Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the characterized santalene synthases and their typical product distributions when using the natural substrate (E,E)-farnesyl diphosphate (FPP).

Enzyme Name Species of Origin GenBank ID Major Products (from (E,E)-FPP) Key Features / Notes
SaSSy Santalum album [1] [2] HQ343276 [3] α-Santalene, β-santalene, epi-β-santalene, α-exo-bergamotene [1] [2] [3] Product-promiscuous; also utilizes (Z,Z)-FPP to produce different bergamotene isomers and (Z)-β-farnesene [3].
SauSSy Santalum austrocaledonicum [1] [2] HQ343277 [3] α-Santalene, β-santalene, epi-β-santalene, α-exo-bergamotene [1] [2] [3] Ortholog of SaSSy with a similar multi-product profile [4] [1].
SspiSSy Santalum spicatum [1] [2] HQ343278 [3] α-Santalene, β-santalene, epi-β-santalene, α-exo-bergamotene [1] [2] [3] Ortholog of SaSSy with a similar multi-product profile [4] [1].
CiCaSSy Cinnamomum camphora [3] LQ880194 [3] α-Santalene, β-santalene, epi-β-santalene, α-exo-bergamotene [5] [3] A non-Santalum synthase with a product profile similar to SaSSy [5] [3].
SanSyn Clausena lansium [5] [3] HQ452480 [3] Predominantly α-santalene, with only a trace of α-exo-bergamotene [5] [3] Product-specific, unlike the promiscuous Santalum enzymes [5] [6].

Key Experimental Protocols for Characterization

The standard workflow for characterizing santalene synthases involves recombinant protein expression, in vitro enzymatic assays, and precise product identification.

Start Start: Gene Identification Step1 Clone TPS gene into expression vector (e.g., pET28b+) Start->Step1 Step2 Express recombinant protein in E. coli (e.g., C41 strain) Step1->Step2 Step3 Purify protein using affinity chromatography (His-tag) Step2->Step3 Step4 In vitro enzyme assay with (E,E)-FPP substrate Step3->Step4 Step5 Extract terpene products using organic solvent (e.g., hexane) Step4->Step5 Step6 Analyze products via GC-MS Step5->Step6 Step7 Identify compounds by retention time and mass spectrum Step6->Step7 End End: Data on Product Profile Step7->End

Here is a detailed breakdown of the methodologies referenced in the literature:

  • 1. Gene Cloning and Vector Construction: The terpene synthase (TPS) genes (e.g., SaSSy, SauSSy, SspiSSy) are amplified from cDNA libraries prepared from sandalwood heartwood-sapwood transition zone tissue [1]. The genes are then cloned into bacterial expression vectors like pET28b(+), which provides an in-frame polyhistidine (His6) tag for subsequent purification, at either the N- or C-terminus [1].

  • 2. Recombinant Protein Expression and Purification: The expression vectors are transformed into engineered E. coli strains such as C41 that also carry a pRARE2 plasmid supplying rare tRNAs to enhance the expression of plant-derived genes [1]. The recombinant protein is expressed and then isolated using immobilized metal affinity chromatography (IMAC), leveraging the His-tag for purification [1].

  • 3. In Vitro Enzyme Assay: The purified enzyme is incubated with its substrate, (E,E)-FPP, in a suitable reaction buffer. A typical assay mixture includes Mg2+ or Mn2+ as a cofactor. The reaction is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 1 hour) to allow for the cyclization of FPP into santalene olefins [1] [2].

  • 4. Product Extraction and Analysis: After the reaction, the terpene products are extracted from the mixture using a non-polar organic solvent like pentane or hexane [1] [2]. The extracted compounds are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Product identification is achieved by comparing the retention times and mass spectra of the reaction products to those of authentic standards or well-established spectral libraries [1] [2].

Advanced Research and Engineering Insights

  • Residue F441 is critical for product specificity: A key finding from recent studies is that a single amino acid, F441, in the product-specific synthase SanSyn restricts the conformational dynamics of carbocation intermediates in the active site, directing the reaction almost exclusively toward α-santalene [5] [6]. Mutagenesis of this residue (e.g., creating SanSyn-F441V) alters the product profile to be more like the promiscuous Santalum synthases, producing both α- and β-santalene [5] [6]. This demonstrates a rational engineering approach to control component ratios.

  • Phylogenetic classification: Both the santalene synthases and bisabolene/bisabolol synthases from Santalum species reside in the TPS-b phylogenetic clade, which is more commonly associated with angiosperm monoterpene synthases [4] [1] [2]. This is in contrast to the TPS-a subfamily, which in sandalwood is responsible for macrocyclic and bicyclic sesquiterpenes [1] [2].

References

alpha-santalene versus beta-santalene structural differences

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Experimental Production

Both α- and β-santalene are biosynthesized in sandalwood trees from the universal sesquiterpene precursor, farnesyl diphosphate (FPP). The reaction is catalyzed by a single enzyme, santalene synthase (SaSSy), which cyclizes FPP into a mixture of santalenes, including α-, β-, epi-β-santalene, and exo-α-bergamotene [1] [2]. The resulting santalenes are then oxidized by cytochrome P450 monooxygenases (CYPs) to form the corresponding fragrant santalols [1] [3].

Due to the overexploitation of natural sandalwood, synthetic biology offers a sustainable alternative. The diagram below illustrates the engineered biosynthetic pathway used in microbial hosts like Saccharomyces cerevisiae (yeast) for production.

G Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA  Glycolysis MVA Pathway MVA Pathway Acetyl_CoA->MVA Pathway FPP FPP α-Santalene α-Santalene FPP->α-Santalene  Cyclization β-Santalene β-Santalene FPP->β-Santalene  Cyclization MVA Pathway->FPP  FPP Synthase SaSSy / SanSyn SaSSy / SanSyn SaSSy / SanSyn->FPP  Catalyzes P450 CYP736A167 P450 CYP736A167 P450 CYP736A167->α-Santalene  Catalyzes P450 CYP736A167->β-Santalene  Catalyzes (Z)-α-Santalol (Z)-α-Santalol α-Santalene->(Z)-α-Santalol  Oxidation (Z)-β-Santalol (Z)-β-Santalol β-Santalene->(Z)-β-Santalol  Oxidation

The table below summarizes key experimental data on the production of santalenes in various engineered host systems.

Host Organism Carbon Source Key Product Maximum Titer (mg/L) Key Engineering Strategy Reference
S. cerevisiae Glucose α-Santalene 163 Metabolic engineering of the mevalonate pathway [1]. Tippmann et al., 2016 [1]
Y. lipolytica Glucose α-Santalene 27.92 Heterologous expression of santalene synthase [1]. Jia et al., 2019 [1]
S. cerevisiae Glucose & Galactose Santalenes & Santalols 1300 (1.3 g/L) Co-expression of SaSSy and P450 CYP736A167 [1]. Zha et al., 2020 [1]
S. cerevisiae (SZ24) - Santalenes & Santalols 704.2 Engineered santalene synthase (SanSynF441V) and optimized chassis [4]. Nature Comm., 2022 [4]

Key Experimental Protocol

A recent groundbreaking study achieved high-titer production of santalenes and santalols with a component ratio matching the international standard for sandalwood oil (ISO 3518:2002). The detailed methodology is as follows [4] [5]:

  • Host Strain Engineering: A Saccharomyces cerevisiae chassis strain (SZ16) was constructed by:

    • Pathway Optimization: Enhancing the native mevalonate (MVA) pathway and acetyl-CoA supply to increase precursor availability.
    • Gene Knockouts: Deleting genes that compete for the farnesyl diphosphate (FPP) substrate and that transform the desired product (Z)-α-santalol.
    • Regulator Deletion: Knocking out the transcriptional repressor ROX1 to improve overall metabolic flux.
  • Enzyme Engineering: The native santalene synthase (SanSyn), which predominantly produces α-santalene, was rationally engineered.

    • Residue Identification: Computational simulations (QM/MM) identified residue F441 as critical for controlling product specificity.
    • Site-saturation Mutagenesis: This residue was mutated, generating a variant SanSynF441V.
    • Improved Profile: The mutant enzyme produces a more favorable mixture of 57.2% α-santalene, 28.6% β-santalene, 6.7% epi-β-santalene, and 7.6% exo-α-bergamotene.
  • Pathway Assembly: The engineered SanSynF441V and a cytochrome P450 (CYP736A167) were introduced into the engineered yeast chassis to create the final production strain (SZ24).

  • Fermentation & Analysis: The strain was cultivated in a bioreactor. The sesquiterpene products were extracted from the culture and quantified using gas chromatography-mass spectrometry (GC-MS).

Key Differences and Research Implications

The distinct biological profiles of α-santalene and β-santalene, coupled with advances in their biotechnological production, present significant opportunities for drug development. The following points are particularly relevant for researchers:

  • Activity:

    • While both are precursors to active santalols, some studies suggest that (Z)-α-santalol may be the more potent compound in anticancer activities [4] [5].
    • The component ratio of santalenes/santalols is critical for replicating the authentic fragrance and bioactivity of natural sandalwood oil [4].
  • Research and Production Implications:

    • Sourcing: Biotechnology provides a sustainable, reliable, and scalable source of these compounds, independent of sandalwood harvests [6] [1].
    • Specificity: Enzyme engineering allows for control over the final product profile, enabling the production of specific santalene isomers (like β-santalene) that are minor components in the natural mixture [4] [7].
    • Standardization: Microbial production allows for the generation of a standardized product with a consistent and defined ratio of components, which is crucial for reproducible scientific studies and formulation [4] [5].

References

santalene synthase mutant F441V product profile analysis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Product Profile Analysis

The tables below summarize the quantitative data for the SanSynF441V mutant in comparison to other related enzymes.

Table 1: Santalene Product Profiles of Different Santalene Synthases

Enzyme / Mutant α-Santalene (%) β-Santalene (%) epi-β-Santalene (%) exo-α-Bergamotene (%) Key Characteristics
SanSyn (Wild-type from C. lansium) [1] Predominant product Not specified Not specified Trace amounts Product-specific, produces α-santalene as its predominant product.
SaSSy (from S. album) [1] [2] Multiple products Multiple products Multiple products Large ratio Product-promiscuous, produces a large amount of exo-α-bergamotene.
SanSynF441V (Mutant) [1] [2] 57.2% 28.6% 6.7% 7.6% Engineered to attenuate exo-α-bergamotene and increase β-santalene.

Table 2: Final Sandalwood Oil Composition from Engineered Yeast Using SanSynF441V

This table shows the composition of the final oil (santalenes and santalols) produced by an engineered yeast strain expressing the SanSynF441V mutant, demonstrating its compliance with the international standard [1] [2].

Component Resulting Percentage (%) ISO 3518:2002 Requirement (%)
Z-α-santalol 43.4% 41 - 55%
Z-β-santalol 22.0% 16 - 24%
Z-exo-α-bergamotol 6.7% -
Total Santalene/Santalol Titer 704.2 mg/L -

Experimental Protocols & Methodologies

The data presented above was generated through a combination of computational and experimental biology techniques.

1. Enzyme Engineering and Characterization

  • Computational Analysis: The catalytic pathways of the wild-type SanSyn and the promiscuous SaSSy were explored using multiscale simulations, including Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) [1] [2]. This helped map the reaction energy profiles and identify that residue F441 in SanSyn is a key residue that restricts intermediate dynamics, leading to its product specificity [1].
  • Site-Saturation Mutagenesis: Based on the computational findings, residue F441 was targeted for mutagenesis. This process creates a library of mutants where this specific position is replaced with all other possible amino acids. From this screen, the F441V mutant was identified for its desirable, altered product profile [1] [2].
  • In vitro Enzyme Assay: The catalytic activity and product profile of the purified wild-type and mutant enzymes are typically characterized using Gas Chromatography-Mass Spectrometry (GC-MS) after incubating the enzyme with the substrate farnesyl diphosphate (FPP) [1] [3].

2. Metabolic Engineering and In vivo Production

  • Host Strain Engineering: A chassis S. cerevisiae strain (SZ16) was engineered by [1] [2]:
    • Optimizing the native mevalonate (MVA) pathway and acetyl-CoA synthesis.
    • Knocking out genes involved in competing pathways for the substrate farnesyl diphosphate (FPP).
    • Deleting the transcriptional repressor ROX1.
  • Pathway Reconstruction: The mutant SanSynF441V gene and a cytochrome P450 enzyme (CYP736A167) for oxidizing santalenes to santalols were introduced into the engineered yeast [1] [2] [3].
  • Fermentation and Analysis: The resulting strain (SZ24) was cultivated, and the final titers of santalenes and santalols were quantified using methods like GC-MS [1] [2].

The following diagram illustrates the logical workflow that led from basic research to the final application.

G Start Research Objective: Adjust santalene ratios A QM/MM & MD Simulations of SaSSy and SanSyn Start->A B Identify Key Residue: F441 in SanSyn A->B C Site-Saturation Mutagenesis at F441 B->C D Characterize Mutants (GC-MS Analysis) C->D E Select SanSynF441V with improved profile D->E F Metabolic Engineering of S. cerevisiae Host E->F G Fed-Batch Fermentation with Engineered Strain F->G H Final Product: Sandalwood Oil Matching ISO Standard G->H

Key Research Insights

  • Structural Rationale: The F441V mutation works by replacing a bulky phenylalanine with a smaller valine. This increases the space and conformational freedom of carbocation intermediates in the enzyme's active site, allowing the reaction to proceed more readily toward β-santalene instead of being funneled almost exclusively toward α-santalene [1].
  • Industrial Relevance: The component ratio of plant essential oils like sandalwood oil determines their quality and bioactivity [1] [4]. The wild-type SaSSy produces too much of the less-desired exo-α-bergamotene, while the wild-type SanSyn does not produce enough β-santalene. The F441V mutant effectively strikes a balance between the two [1] [2].

References

ISO 3518:2002 standard compliance for santalol content

Author: Smolecule Technical Support Team. Date: February 2026

ISO 3518 Specifications for Sandalwood Oil

Parameter Specification Analytical Method Suggested
Total Free Alcohols (as Santalol) Minimum 90% (w/w) [1] [2] Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) [1] [3] [2]
Z-α-Santalol Content 41% - 55% [4] [1] [2] Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) [1] [3] [2]
Z-β-Santalol Content 16% - 24% [4] [1] [2] Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) [1] [3] [2]

Experimental Protocols for Compliance Testing

For researchers conducting compliance analyses, here are detailed methodologies from the literature.

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Principle: This is the primary method recommended for authenticating and controlling the quality of sandalwood oils. It separates the complex mixture of oil components and identifies them based on their mass spectra [3] [2].
    • Application: GC-MS is used to quantify the percentages of Z-α-santalol and Z-β-santalol and confirm the oil's botanical origin. It effectively identifies adulterants like synthetic santalol analogs (e.g., Javanol, Polysantol) or oils from other species such as Amyris balsamifera [2].
  • Near Infrared Spectroscopy (NIRS) with Chemometrics

    • Principle: A non-destructive analytical technique that, when combined with multivariate analysis, can rapidly classify oils and quantify adulterants [1].
    • Workflow:
      • Spectral Acquisition: Collect NIR absorption spectra of standard and test sandalwood oil samples.
      • Chemometric Modeling: Use techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) to discriminate between oils of different geographical origins or quality grades [1].
      • Quantification: Apply regression models (e.g., Support Vector Machine Regression - SVM R) to detect and quantify the percentage level of counterfeits or impurities in the oil [1].

The following diagram illustrates the logical workflow for assessing sandalwood oil compliance using these analytical methods.

Start Sandalwood Oil Sample GCMS GC-MS Analysis Start->GCMS NIRS NIRS with Chemometrics Start->NIRS DataFusion Data Integration and Interpretation GCMS->DataFusion Quantitative Santalol Data NIRS->DataFusion Qualitative Classification and Adulterant Quantification Assessment Compliance Assessment DataFusion->Assessment Result Result: Compliant / Non-Compliant Assessment->Result

Key Research Considerations

  • Widespread Non-Compliance: Multiple studies indicate that a significant number of commercial products labeled as "sandalwood oil" fail to meet ISO 3518 specifications. One analysis found that none of the tested oils complied, with some being adulterated or entirely synthetic [4] [2].
  • Standard Version Update: The most critical recent development is the publication of ISO 3518:2025, which replaces the 2002 version [5] [6]. It is essential to obtain and review the latest official standard document for current requirements, which may include updates to specifications, sampling, packaging, and labeling [5].
  • Analytical Best Practice: For authoritative quality assessment, GC-MS is considered the gold standard. While NIRS offers a rapid screening alternative, GC-MS provides definitive compound identification and is crucial for detecting sophisticated adulteration [3] [2].

References

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Dates

Last modified: 07-20-2023

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